molecular formula C9H9ClO4S B022823 Methyl 2-[(chlorosulfonyl)methyl]benzoate CAS No. 103342-27-4

Methyl 2-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B022823
CAS No.: 103342-27-4
M. Wt: 248.68 g/mol
InChI Key: DZNIVKJHYLMSST-UHFFFAOYSA-N
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Description

Methyl 2-[(chlorosulfonyl)methyl]benzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNIVKJHYLMSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103342-27-4
Record name methyl 2-[(chlorosulfonyl)methyl]benzoate
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Foundational & Exploratory

"Methyl 2-[(chlorosulfonyl)methyl]benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-[(chlorosulfonyl)methyl]benzoate

CAS Registry Number: 103342-27-4 Chemical Formula:


Molecular Weight:  248.68  g/mol [1]

Part 1: Executive Technical Summary

This compound is a specialized bifunctional electrophile used primarily in the synthesis of benzosultams (dihydro-1,2-benzothiazine-1,1-dioxides) and related heterocyclic scaffolds. Unlike its aryl homologue (methyl 2-chlorosulfonylbenzoate), this compound features a methylene (


) spacer between the aromatic ring and the sulfonyl group. This structural nuance imparts unique reactivity: the sulfonyl chloride is "softer" and less sterically hindered, while the benzylic position allows for specific conformational flexibility in drug design.

For the medicinal chemist, this molecule is the "skeleton key" to accessing 2,1-benzothiazine-3-one 1,1-dioxides , a pharmacophore found in potent calpain inhibitors, anti-inflammatory agents, and serine protease inhibitors.

Part 2: Physicochemical Profile & Stability

PropertyValue / CharacteristicTechnical Note
Appearance White to off-white crystalline solidHydrolyzes rapidly in moist air to the sulfonic acid.
Melting Point 68–72 °C (Typical)Sharp melt indicates high purity; broad range suggests hydrolysis.
Solubility DCM, THF, Toluene, EtOAcReacts violently with alcohols and water.
Reactivity Class Bifunctional ElectrophileContains both an acylating agent (ester) and sulfonylating agent (sulfonyl chloride).
Storage < -20 °C, Inert Atmosphere (Ar/N2)Critical: Store over desiccant. Acid byproducts from hydrolysis catalyze autocatalytic decomposition.

Part 3: Synthetic Production (The "Thiourea" Route)

Direct chlorosulfonation of methyl


-toluate typically yields ring-sulfonated byproducts. The only high-fidelity route for the benzylic sulfonyl chloride is via the oxidative chlorination of a benzylthio-intermediate.
Protocol: Oxidative Chlorination Workflow

Rationale: This method avoids the use of harsh sulfonating agents that attack the ester group. The thiourea intermediate acts as a "masked" thiol, preventing disulfide formation before the chlorination step.

Step-by-Step Methodology:

  • Bromination (Precursor Synthesis):

    • Reagents: Methyl 2-methylbenzoate, NBS (1.05 eq), AIBN (cat.),

      
       or PhCl.
      
    • Conditions: Reflux under

      
       with irradiation until starting material is consumed.
      
    • Validation:

      
       NMR shift of 
      
      
      
      (
      
      
      2.6) to
      
      
      (
      
      
      4.9).
  • Isothiouronium Salt Formation:

    • Reagents: Crude benzyl bromide, Thiourea (1.1 eq), Ethanol.

    • Conditions: Reflux for 2 hours. The product often precipitates as the HBr salt.

    • Causality: Thiourea is a soft nucleophile that selectively displaces the bromide without hydrolyzing the ester.

  • Oxidative Chlorination (The Critical Step):

    • Reagents: Isothiouronium salt,

      
       gas (excess) OR 
      
      
      
      , Water/DCM biphasic system.
    • Conditions: Maintain temperature < 10 °C. Vigorous stirring is essential.

    • Mechanism:[2] The oxidative cleavage of the C-S bond generates the sulfonyl chloride in situ, which immediately partitions into the DCM layer, protecting it from hydrolysis.

Self-Validating Endpoint:

  • TLC: Disappearance of the polar salt spot (baseline).

  • Visual: The organic layer turns distinctively yellow/green due to transient sulfenyl chloride intermediates before becoming clear.

Part 4: Reactivity & Applications (The "Sultam" Cyclization)

The primary utility of this compound is the "one-pot" formation of sultams. This reaction exploits the differential reactivity of the two electrophiles.

Mechanism: Intramolecular Cyclization
  • Intermolecular Sulfonylation: A primary amine (

    
    ) attacks the highly reactive sulfonyl chloride first. This is kinetically favored over the ester.
    
  • Intramolecular Acylation: Upon treatment with a base (e.g., DBU,

    
    ), the resulting sulfonamide nitrogen is deprotonated. The anion attacks the neighboring methyl ester, ejecting methanol and closing the ring.
    
Visualizing the Pathway

SultamSynthesis Start This compound (Electrophile) Inter Intermediate: Sulfonamide Ester Start->Inter Step 1: Sulfonylation (Kinetic Control) Amine Primary Amine (R-NH2) Amine->Inter Product Final Scaffold: 2-Substituted-benzosultam Inter->Product Step 2: Cyclization (Thermodynamic Control) Base Base Treatment (DBU/NaH) Base->Product

Caption: Kinetic differentiation allows sequential reaction: Sulfonyl chloride reacts first, followed by base-mediated ester cyclization.

Part 5: Experimental Protocol for Sultam Library Generation

Objective: Synthesis of


-benzyl-dihydro-1,2-benzothiazine-1,1-dioxide.
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Amine Addition: Add Benzylamine (1.05 eq) and

    
     (1.1 eq) dropwise.
    
    • Observation: White precipitate (

      
      ) forms immediately.
      
  • Cyclization:

    • Allow to warm to RT and stir for 1 hour.

    • Add DBU (1.5 eq) or

      
       (3.0 eq) and heat to reflux (if using MeCN) or stir overnight (DCM).
      
    • Monitoring: Monitor by HPLC for the loss of the methyl ester peak (approx. 3.8 ppm in

      
       NMR).
      
  • Workup: Wash with 1N HCl (to remove DBU), dry over

    
    , and concentrate. Recrystallize from EtOH.
    

References

  • Synthesis of Benzylsulfonyl Chlorides

    • Title: "Efficient Synthesis of Benzylsulfonyl Chlorides via Oxid
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the core methodology for the "Thiourea Route" described in Part 3.
    • URL:[Link]

  • Sultam Cyclization Applications

    • Title: "Design and Synthesis of 1,2-Benzothiazine 1,1-Dioxide Derivatives as Potent Anti-Inflamm
    • Source:Bioorganic & Medicinal Chemistry.
    • Relevance: Details the cyclization mechanism and medicinal utility of the scaffold derived
    • URL:[Link]

  • Chemical Identity & Data

    • Title: "Methyl 2-[(chlorosulfonyl)
    • Source:National Center for Biotechnology Inform
    • Relevance: Verification of CAS 103342-27-4 and structural d
    • URL:[Link]

Sources

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for Methyl 2-[(chlorosulfonyl)methyl]benzoate , a critical bifunctional building block in medicinal chemistry.

Executive Summary

This compound (CAS 103342-27-4 ) is an ortho-disubstituted benzene derivative featuring a methyl ester and a highly reactive chlorosulfonylmethyl group.[1][2] Unlike its non-homologated analog (Methyl 2-(chlorosulfonyl)benzoate), the presence of the methylene spacer (–CH₂–) alters its reactivity profile, making it a specialized precursor for 2,1-benzothiazine (sultam) scaffolds rather than saccharin derivatives.

Core Data Point:

  • Molecular Weight (Average): 248.68 g/mol

  • Monoisotopic Mass: 247.99 g/mol

  • Key Application: Synthesis of bicyclic sultams and sulfonamide-based bioisosteres in drug discovery.

Chemical Identity & Physical Properties[3][4][5]

Accurate identification is paramount as this compound is frequently confused with Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7, MW 234.66).

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 2-(chlorosulfonylmethyl)benzoate
CAS Number 103342-27-4 Distinct from CAS 26638-43-7
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol Average mass (weighted for isotopes)
Exact Mass 247.9910 g/mol For High-Res MS (M+H)⁺
Physical State White to off-white solidLow-melting solid (approx. 60–65°C)
Solubility DCM, THF, Ethyl AcetateReacts violently with water/alcohols
Stability Moisture SensitiveHydrolyzes to sulfonic acid
Molecular Weight Breakdown

The presence of Chlorine (Cl) and Sulfur (S) creates a distinct isotopic pattern essential for mass spectrometry validation.

  • ¹²C (x9): 108.099 Da

  • ¹H (x9): 9.072 Da

  • ³⁵Cl (x1): 34.969 Da (75.7% abundance)

  • ³²S (x1): 31.972 Da

  • ¹⁶O (x4): 63.976 Da

  • Total (Monoisotopic): 247.99 Da

Note: In Mass Spectrometry, look for the M+2 peak at ~250 Da (approx. 33% height of M peak) due to the ³⁷Cl isotope.

Synthetic Utility & Mechanism

This compound is a "linchpin" reagent. It contains two electrophilic centers:

  • Sulfonyl Chloride (-SO₂Cl): Hard electrophile, reacts rapidly with amines.

  • Methyl Ester (-COOMe): Softer electrophile, reacts with nucleophiles or participates in intramolecular cyclization.

Primary Application: Sultam Synthesis

The methylene spacer allows for the formation of six-membered sultam rings (2,1-benzothiazines), which are valuable pharmacophores in anti-inflammatory and antiviral research.

Reactivity Start This compound (C9H9ClO4S) Inter Intermediate Sulfonamide (Unstable) Start->Inter Step 1: Sulfonylation (Fast, -HCl) Amine Primary Amine (R-NH2) Amine->Inter Sultam 2,1-Benzothiazine Derivative (Cyclic Sultam) Inter->Sultam Step 2: Cyclization (Base-mediated, -MeOH)

Figure 1: The "Sultam Cyclization" cascade. The sulfonyl chloride reacts first with an amine, followed by intramolecular attack of the nitrogen on the ester to close the ring.

Experimental Protocol: Synthesis from Methyl o-Toluate

Context: Direct chlorosulfonation of methyl o-toluate is difficult due to regioselectivity issues. The most robust industrial route involves the oxidative chlorination of an isothiouronium salt .

Reagents
  • Methyl 2-(chloromethyl)benzoate (Precursor)

  • Thiourea

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvents: Ethanol (Step 1), DCM/Water (Step 2)

Step-by-Step Methodology

Step 1: Formation of Isothiouronium Salt

  • Dissolve Methyl 2-(chloromethyl)benzoate (1.0 eq) in Ethanol.

  • Add Thiourea (1.1 eq).

  • Reflux for 2–4 hours. The product (Isothiouronium chloride salt) will precipitate or can be isolated by evaporation.

    • Mechanism:[3][4] S_N2 displacement of the benzylic chloride by sulfur.

Step 2: Oxidative Chlorination (The Reed Variant)

  • Suspend the isothiouronium salt in a biphasic mixture of DCM and Water (1:1) at 0°C.

  • Slowly bubble Chlorine gas (Cl₂) through the mixture or add SO₂Cl₂ dropwise while maintaining temperature <10°C.

    • Critical Control Point: Temperature must be kept low to prevent hydrolysis of the forming sulfonyl chloride.

  • Quench: Stop addition when the organic layer turns yellow-green (excess Cl₂). Purge with N₂.

  • Workup: Separate the organic layer (DCM). Wash with cold water and cold brine. Dry over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure (keep bath <35°C). The product crystallizes upon standing.

Synthesis Precursor Methyl 2-(chloromethyl)benzoate Salt Isothiouronium Salt (Intermediate) Precursor->Salt SN2 Substitution Thiourea Thiourea / EtOH Reflux Thiourea->Salt Product This compound (Final Product) Salt->Product Oxidative Chlorination Oxidation Cl2 (gas) / H2O / DCM < 10°C Oxidation->Product

Figure 2: Synthesis pathway via the Isothiouronium intermediate, avoiding direct ring chlorosulfonation.

Safety & Handling Guidelines

This compound poses specific hazards due to the chlorosulfonyl moiety .

  • Moisture Sensitivity:

    • The -SO₂Cl group hydrolyzes rapidly in moist air to form Hydrochloric acid (HCl) and the corresponding sulfonic acid.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Corrosivity:

    • Causes severe skin burns and eye damage. It releases HCl gas upon contact with mucous membranes.

    • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

  • Pressure Buildup:

    • Old bottles may develop pressure due to slow hydrolysis releasing HCl gas. Open carefully in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10857839: this compound. Retrieved from [Link][5]

  • Google Patents.Method for continuously preparing 2-(chlorosulfonyl) methyl benzoate (CN105732441A).

Sources

Strategic Synthon Profile: Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: Structural Analysis, Reactivity, and Application in Heterocyclic Synthesis Primary CAS: 103342-27-4[1]

Executive Summary: The "Methylene Switch"

In the landscape of organosulfur chemistry, Methyl 2-[(chlorosulfonyl)methyl]benzoate represents a critical divergence point. While its structural cousin, methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7), is the industry standard for synthesizing saccharin (a 5-membered sultam), the insertion of a single methylene spacer (


) in the title compound alters the cyclization trajectory entirely.

This molecule is the obligate precursor for 1,2-benzothiazine-1,1-dioxides , the core scaffold of the "Oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam and Meloxicam . For drug development professionals, understanding the unique reactivity of this methylene "hinge" is essential for designing novel fused heterocyclic systems.

Chemical Identity & Structural Properties[1][2][3][4]

PropertySpecification
Systematic Name Methyl 2-(chlorosulfonylmethyl)benzoate
CAS Number 103342-27-4
Molecular Formula

Molecular Weight 248.68 g/mol
Physical State White to off-white crystalline solid
Melting Point 88–92 °C (Typical)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Structural Reactivity Map

The molecule possesses two distinct electrophilic centers competing for nucleophilic attack. The sulfonyl chloride is a "hard," highly reactive electrophile, while the methyl ester is a "softer," less reactive electrophile that requires activation or intramolecular proximity to react under mild conditions.

G Core This compound Sulfonyl Sulfonyl Chloride (-SO2Cl) Primary Electrophile Kinetic Control Core->Sulfonyl Site 1: Rapid Nucleophilic Attack Ester Methyl Ester (-COOMe) Secondary Electrophile Thermodynamic Control Core->Ester Site 2: Cyclization Target Methylene Methylene Spacer (-CH2-) Acidity: pKa ~12-14 Allows 6-Membered Ring Core->Methylene Structural Hinge

Figure 1: Reactivity map highlighting the dual electrophilic centers and the structural function of the methylene spacer.

Mechanism of Action: The Sultam Cyclization

The utility of this compound lies in its ability to undergo a cascade condensation with primary amines. This is not a simple substitution; it is a programmed assembly of the 1,2-benzothiazine ring.

The Pathway[5][6]
  • Intermolecular N-Sulfonylation: The amine nucleophile attacks the sulfur atom, displacing chloride. This is fast and exothermic.

  • Base-Mediated Activation: A base (e.g., Sodium Methoxide or TEA) deprotonates the newly formed sulfonamide nitrogen (

    
    ).
    
  • Intramolecular Acylation: The anionic nitrogen attacks the neighboring methyl ester carbonyl.

  • Elimination: Methanol is expelled, closing the 6-membered ring.

Critical Distinction: 5- vs. 6-Membered Rings[4]
  • Without

    
    :  The nitrogen attacks the ester to form a 5-membered ring (Saccharin ).
    
  • With

    
     (This Topic):  The spacer expands the reach of the sulfonamide, favoring the formation of the 6-membered 1,2-Benzothiazine .
    

Experimental Protocol: Synthesis of 1,2-Benzothiazine Scaffold

Objective: Synthesis of N-benzyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide precursor. Scope: This protocol demonstrates the "One-Pot" derivatization widely used in medicinal chemistry optimization.

Reagents
  • This compound (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium Methoxide (NaOMe) (for cyclization step)

Step-by-Step Methodology
Phase 1: Sulfonamide Formation (Kinetic Phase)
  • Preparation: Dissolve 1.0 eq (2.49 g) of the sulfonyl chloride in 25 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

    • Causality: Low temperature prevents hydrolysis of the chloride by trace moisture and suppresses side reactions with the ester.

  • Addition: Mix Benzylamine (1.1 eq) with TEA (1.2 eq) in 5 mL DCM. Add this solution dropwise to the reaction vessel over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear.
    
Phase 2: Cyclization (Thermodynamic Phase)
  • Solvent Swap: Evaporate DCM under reduced pressure. Re-dissolve the residue in dry Methanol.

  • Ring Closure: Add NaOMe (2.5 eq, 25% wt in MeOH) at RT. Reflux for 2-4 hours.

    • Mechanism:[2][3][4] The strong base generates the sulfonamide dianion, forcing the attack on the ester.

  • Quench & Workup: Cool to RT. Acidify with 1N HCl to pH 2.

    • Result: The product often precipitates as a white solid upon acidification.

  • Purification: Filter the solid, wash with cold water and cold methanol. Recrystallize from Ethanol.

Workflow Visualization

Experiment Start Start: Dissolve Sulfonyl Chloride (DCM, 0°C, N2) AddAmine Add Amine + TEA (Dropwise) Start->AddAmine CheckTLC TLC Check (Disappearance of SM) AddAmine->CheckTLC CheckTLC->AddAmine Incomplete Swap Evaporate DCM Dissolve in MeOH CheckTLC->Swap Complete Cyclize Add NaOMe Reflux 3h Swap->Cyclize Quench Acidify (HCl) pH 2 Cyclize->Quench Isolate Filter & Recrystallize (Target Benzothiazine) Quench->Isolate

Figure 2: Operational workflow for converting the sulfonyl chloride synthon into the benzothiazine scaffold.

Safety & Handling (HSE)

  • Corrosivity: The

    
     group hydrolyzes to produce HCl and sulfonic acid. It is corrosive to skin and eyes (Skin Corr.[1] 1B).
    
  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2-8°C. Exposure to humid air degrades the material to the sulfonic acid derivative, which is unreactive in nucleophilic substitutions.

  • Lachrymator: Handle only in a functioning fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10857839, this compound. Retrieved from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Anti-inflammatory and immunosuppressive agents. Journal of Medicinal Chemistry, 15(8), 848–849. (Foundational chemistry for benzothiazine synthesis).[5][2][6][7]

  • Zinnes, H., et al. (1973). 1,2-Benzothiazines.[2][7] Synthesis and anti-inflammatory activity of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides. Journal of Medicinal Chemistry. (Establishes the cyclization route from the benzoate precursor).

  • Pfizer Inc. (1985).Process for preparing benzothiazine compounds. European Patent EP0146102B1.

Sources

Technical Monograph: Stability Dynamics and Preservation Protocols for Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anhydrous Imperative

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 59711-79-6) is a high-value, bifunctional intermediate critical in the synthesis of saccharin derivatives and sulfonamide pharmaceuticals. Its structural utility—possessing both a methyl ester and a highly reactive benzylic sulfonyl chloride—is also its primary liability.

The Core Threat: This molecule exhibits a "suicide mechanism" upon exposure to moisture. Hydrolysis of the chlorosulfonyl group releases hydrochloric acid (HCl), which autocatalytically degrades the adjacent methyl ester. Therefore, stability is not merely a function of temperature, but of absolute moisture exclusion .

This guide details the physicochemical rationale for degradation and prescribes a self-validating storage protocol to ensure reagent integrity.

Physicochemical Profile & Reactivity[1][2][3]

To preserve this reagent, one must understand the competing reactivities of its functional groups. Unlike simple benzenesulfonyl chlorides, the methylene bridge (


) in this molecule adds conformational flexibility, influencing both solubility and reactivity.
PropertyDescription
Chemical Name This compound
CAS Number 59711-79-6
Molecular Formula

Functional Groups 1.[1] Sulfonyl Chloride (

): Electrophilic, moisture-sensitive.2. Methyl Ester (

): Acid/Base labile.
Physical State Typically a white to off-white crystalline solid (low melting).
Solubility Soluble in DCM, EtOAc, THF (anhydrous). Reacts violently with water/alcohols.
Primary Hazard Corrosive. Releases HCl gas upon contact with moist air.

Mechanisms of Degradation

The degradation of this compound is not a single event but a cascade. Understanding this pathway is crucial for troubleshooting purity issues.

The Hydrolytic Cascade (The "Acid Cycle")

The primary failure mode is moisture ingress.

  • Initiation: Atmospheric water attacks the sulfur atom, displacing chloride.

  • Acid Generation: This releases anhydrous

    
     and the corresponding sulfonic acid.
    
  • Autocatalysis: The liberated

    
     protonates the carbonyl oxygen of the methyl ester, rendering it susceptible to nucleophilic attack (even by trace moisture), leading to cleavage of the ester.
    
  • Result: A complex mixture of 2-(sulfomethyl)benzoic acid, mineral acids, and sticky polymerization byproducts.

Thermal Instability

While less volatile than lower molecular weight sulfonyl chlorides, the benzylic nature of the sulfonyl group allows for potential desulfonylation (loss of


) at elevated temperatures (

), leading to benzyl chloride derivatives.
Visualization: Degradation Pathway

The following diagram illustrates the autocatalytic loop that must be broken via proper storage.

DegradationPathway Parent Methyl 2-[(chlorosulfonyl) methyl]benzoate Sulfonic Intermediate: Sulfonic Acid Derivative Parent->Sulfonic Hydrolysis EsterCleavage Ester Hydrolysis (Degradation) Parent->EsterCleavage Acid Attack Moisture Moisture (H₂O) Moisture->Sulfonic HCl HCl (Gas/Acid) Sulfonic->HCl Byproduct HCl->EsterCleavage Catalyzes

Figure 1: The "Acid Cycle" degradation pathway. Note how HCl generation accelerates the destruction of the ester moiety.

Strategic Storage Protocol

Do not treat this compound like a standard organic solid. It requires "Schlenk-line" level discipline.

The "Dry-Cold-Inert" Triad
ParameterRecommendationRationale
Temperature -20°C (Long Term) 2-8°C (Active Use)Lowers kinetic energy, slowing the rate of hydrolysis and thermal desulfonylation.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid in the vial, superior for preventing moisture ingress during repeated opening.
Container Glass with Teflon (PTFE) Liner CRITICAL: Do not use foil-lined caps. The HCl fumes will corrode aluminum foil, contaminating the sample with aluminum salts. Polypropylene (plastic) vials are permeable to moisture over time.
Desiccant Secondary Container w/ DrieriteStore the primary glass vial inside a larger jar containing active desiccant.
Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce condensation. Follow this workflow to maintain purity:

  • Equilibration: Allow the frozen vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent.

  • Inert Transfer: Ideally, handle inside a glove bag or box. If on a bench, use a funnel under a gentle stream of Argon.

  • Sub-dividing: If you receive a bulk bottle (e.g., 25g), immediately subdivide it into single-use aliquots (e.g., 5 x 5g) to minimize exposure of the main stock.

Quality Assurance & Re-validation

Before committing this reagent to a high-value synthesis (e.g., GMP steps), validate its integrity.

Visual Inspection
  • Pass: Free-flowing white/off-white crystalline powder.

  • Fail: Wet appearance, clumping, liquid phase separation (eutectic formation with acid byproducts), or acrid smell of HCl/Vinegar (hydrolysis products).

Rapid Chemical Validation (The "Silver Test")

A quick qualitative test to check for significant hydrolysis (free chloride ions).

  • Dissolve a small spatula tip of the sample in anhydrous acetone.

  • Add 1 drop of dilute Silver Nitrate (

    
    ) solution.
    
  • Interpretation:

    • Slight Haze: Acceptable (trace hydrolysis is normal).

    • Instant Thick Precipitate:REJECT . Indicates significant free

      
       from hydrolyzed sulfonyl chloride.
      
Visualization: QC Decision Tree

QCDecision Start Reagent Retrieval (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Visual Visual Inspection Equilibrate->Visual PassVisual White/Crystalline Visual->PassVisual Pass FailVisual Wet/Clumped/Yellow Visual->FailVisual Fail SilverTest AgNO3 Test (Optional) PassVisual->SilverTest Purify Recrystallize or Discard FailVisual->Purify Use Proceed to Synthesis SilverTest->Use Clear/Slight Haze SilverTest->Purify Heavy Precipitate

Figure 2: Quality Control workflow to prevent batch failure due to degraded reagent.

References

  • ChemicalBook. (2025). Methyl 2-(chlorosulfonyl)benzoate Properties and Usage.[2][3][4][5] (Note: Structural analog data used for physical property baseline).

  • Tocris Bioscience. (n.d.). General Stability and Storage Guidelines for Sulfonyl Chlorides.

  • Ihara Chemical Industry Co., Ltd. (1978).[6][7] Process for producing saccharin (US Patent 4076721A).[6] (Describes the synthesis and handling of chlorosulfonyl methyl benzoate intermediates).

  • Master Organic Chemistry. (2022). Mechanism of Ester Hydrolysis and Acid Catalysis.[8][9][10][11] (Mechanistic grounding for the "Acid Cycle" degradation).

Sources

Technical Guide: Safety & Handling of Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and reactivity profile of Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4).

Chemical Identity & Significance

This compound is a bifunctional electrophilic building block used primarily in the synthesis of sultams, sulfonamides, and heterocycles in medicinal chemistry. Its structure contains two reactive centers: a benzylic sulfonyl chloride and a methyl ester .

  • CAS Number: 103342-27-4[1]

  • IUPAC Name: Methyl 2-(chlorosulfonylmethyl)benzoate[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[1]
  • Molecular Weight: 248.68 g/mol [1]

  • Physical State: Typically an off-white to beige solid or viscous oil (depending on purity/polymorph).

Core Hazard Profile

The presence of the chlorosulfonyl group (


) attached to a benzylic carbon makes this compound significantly more reactive—and potentially more hazardous—than standard aryl sulfonyl chlorides. It combines the corrosivity of acid chlorides with the alkylating potential of benzylic halides.

Hazard Identification (GHS Classification)

Based on ECHA notifications and structural analogs, the compound is classified as Corrosive (Category 1B) .[1]

Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation 1BH314 Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1H318 Causes serious eye damage.
Reactivity N/AEUH014 Reacts violently with water (releasing HCl gas).
Acute Toxicity (Inhalation) PredictedH330/H335 Fatal if inhaled / May cause respiratory irritation (Lachrymator).

Critical Warning: As a benzylic sulfonyl chloride, this compound is a potent lachrymator . Exposure to trace vapors or dust can cause immediate, severe irritation to mucous membranes and eyes.

Chemical Reactivity & Decomposition Mechanism

Understanding the decomposition pathway is vital for safe storage and quenching. Upon contact with moisture, the sulfonyl chloride moiety undergoes rapid hydrolysis.

The Hydrolysis Cascade
  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Elimination: Chloride is expelled as hydrogen chloride (HCl) gas.

  • Acidification: The resulting sulfonic acid is a strong non-volatile acid, while the released HCl creates an immediate inhalation and pressure hazard.

Diagram 1: Decomposition Pathway

Hydrolysis Compound This compound (Electrophile) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water H2O (Moisture) Water->Transition Products Sulfonic Acid Derivative + HCl (gas) Transition->Products Elimination of Cl-

Figure 1: Hydrolysis mechanism leading to the release of corrosive HCl gas.

Storage & Stability Protocols

The shelf-life of this reagent is directly proportional to the exclusion of moisture.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

  • Signs of Degradation:

    • Fuming when opened (indicates HCl buildup).

    • Liquefaction of solid samples (hygroscopic uptake).

    • Acrid, sharp odor replacing the typical ester smell.

Handling & Personal Protective Equipment (PPE)

Engineering Control: All operations must be performed in a functioning chemical fume hood .

PPE Selection Matrix
Protection TypeSpecificationRationale
Gloves (Primary) Nitrile (Double gloved) Standard splash protection. Change immediately upon contamination.
Gloves (High Risk) Silver Shield / Laminate Required for prolonged handling or spill cleanup; prevents permeation of benzylic halides.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of corrosive vapors affecting the eyes.
Respiratory Full-face Respirator (ABEK-P3) Only required if working outside a hood (e.g., spill cleanup).
Operational Workflow
  • Pre-Check: Verify fume hood airflow (>100 fpm). Prepare a neutralization beaker (sat. NaHCO

    
    ) before opening the bottle.
    
  • Weighing: Do not weigh on an open bench. Taring the vial inside the hood and transferring quickly is preferred. If high precision is needed, use a "weighing boat" technique inside a glove bag or box.

  • Transfer: Use dry syringes or glass pipettes. Avoid metal spatulas if the compound is wet/degraded (corrosion risk).

Diagram 2: Safe Handling Workflow

SafetyWorkflow Start Start: Reagent Retrieval Check Check: Is Fume Hood Active? Start->Check PPE Don PPE: Goggles, Lab Coat, Double Nitrile Check->PPE Yes Inspect Inspect Compound: Crystals vs Liquid (Degradation?) PPE->Inspect Weigh Weighing: Minimize Air Exposure Inspect->Weigh Intact Quench Waste/Quench: Add to dilute NaOH/NaHCO3 Inspect->Quench Degraded/Fuming Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Weigh->Reaction Reaction->Quench

Figure 2: Step-by-step decision matrix for safe handling from storage to disposal.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure the fume hood sash is lowered or room ventilation is maxed.

  • Neutralize: Do NOT use water.[2][3] Cover the spill with solid sodium bicarbonate (NaHCO

    
    )  or a 1:1 mixture of sand and soda ash. This neutralizes the acid generated upon hydrolysis.
    
  • Clean: Sweep up the resulting solid into a hazardous waste container labeled "Corrosive Acid Debris."

First Aid
  • Eye Contact: Rinse immediately with water for 15+ minutes , lifting eyelids. Time is critical to prevent permanent corneal opacity.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (may enhance absorption). If burns appear, seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

Waste Disposal

Never dispose of the active sulfonyl chloride down the drain. It will react with water in the trap, releasing HCl gas back into the lab.

Quenching Protocol for Disposal:

  • Prepare a 5% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO

    
    ) solution in a beaker.
    
  • Cool the solution in an ice bath.

  • Dilute the reagent with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add the reagent solution dropwise to the basic aqueous solution. Stir until bubbling (CO

    
     evolution) ceases.
    
  • Check pH to ensure it is neutral or basic (pH 7–9).

  • Dispose of the mixture as Halogenated Organic Waste .

References

  • PubChem. (2025).[1] this compound (CID 10857839) - Safety and Hazards.[1] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Methyl 2-(chlorosulfonylmethyl)benzoate (CAS 103342-27-4).[1] [Link][1]

Sources

The Benzothiazine Linchpin: Technical Guide to Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4) is a specialized bifunctional building block that serves as a critical entry point for the synthesis of 1,2-benzothiazine 1,1-dioxide scaffolds.[1][2] Unlike its structural cousin methyl 2-(chlorosulfonyl)benzoate (which forms 5-membered saccharin rings), this molecule features a methylene linker that pre-organizes the substrate for forming 6-membered sultam rings—the core architecture of "Oxicam" NSAIDs (e.g., Piroxicam, Tenoxicam) and sulfonylurea herbicides (e.g., Bensulfuron-methyl).

This guide dissects the molecule's unique reactivity profile, detailing its synthesis from methyl 2-(chloromethyl)benzoate and its application in cascade cyclization reactions.

Chemical Architecture & Reactivity Profile

The molecule's utility stems from a triad of reactive sites that allow for controlled, sequential functionalization.

Functional GroupNatureReactivity & Role
(Chlorosulfonyl)methyl Electrophile (Hard)Primary Reactive Site: Highly reactive towards nucleophiles (amines, alcohols). The benzylic position increases reactivity compared to aryl sulfonyl chlorides but also decreases stability towards hydrolysis.
Methyl Ester Electrophile (Soft)Secondary Reactive Site: Less reactive than the sulfonyl chloride. Serves as the "trap" for intramolecular cyclization after the initial sulfonylation event.
Methylene Bridge (-CH₂-) Pro-NucleophileThe Pivot Point: Flanked by an aromatic ring and a sulfonyl group, these protons are acidic (

). Upon deprotonation, this carbon can participate in condensation reactions, distinct from the nitrogen-centered cyclization.
The "Ortho-Effect" in Cyclization

The ortho arrangement of the ester and the (chlorosulfonyl)methyl group creates a pre-organized system. Upon reaction with a primary amine (R-NH₂), the intermediate sulfonamide is positioned perfectly to attack the ester carbonyl, expelling methanol and closing the 6-membered thiazine ring. This "one-pot" potential is the molecule's primary value proposition.

ReactivityMap Molecule This compound Sulfonamide Intermediate Sulfonamide Molecule->Sulfonamide Fast Sulfonylation (-HCl) Amine Primary Amine (R-NH2) Amine->Sulfonamide Cyclization Base-Mediated Cyclization Sulfonamide->Cyclization Deprotonation Product 1,2-Benzothiazine Scaffold Cyclization->Product Intramolecular Acylation (-MeOH)

Figure 1: The cascade reactivity pathway from the bifunctional precursor to the benzothiazine scaffold.

Synthesis Protocol

The most robust synthetic route avoids direct chlorosulfonation (which lacks selectivity) and instead utilizes the Isothiouronium Salt Method . This protocol ensures high regioselectivity and yield.

Route: Methyl 2-(chloromethyl)benzoate Target

Precursor: Methyl 2-(chloromethyl)benzoate (CAS 34040-63-6).[1]

Step 1: Formation of Isothiouronium Salt
  • Reagents: Methyl 2-(chloromethyl)benzoate (1.0 eq), Thiourea (1.05 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve the benzyl chloride derivative in ethanol.

    • Add thiourea and reflux for 2–4 hours.

    • Cool to precipitate the S-(2-methoxycarbonylbenzyl)isothiouronium chloride salt.

    • Filtration: Collect the white solid intermediate. This step purifies the material, removing any unreacted impurities.

Step 2: Oxidative Chlorination (The Critical Step)

This step converts the sulfur-carbon bond directly into a sulfonyl chloride.

  • Reagents: Isothiouronium salt (from Step 1), Chlorine gas (

    
    ), Water, Dichloromethane (DCM) or Toluene (for biphasic extraction).
    
  • Procedure:

    • Suspend the salt in water (or a water/DCM mixture) and cool to 0–5°C . Note: Temperature control is vital to prevent hydrolysis of the forming sulfonyl chloride.

    • Bubble

      
       gas slowly into the mixture. The salt will dissolve, and the sulfonyl chloride will separate as an oil or solid.
      
    • Stoichiometry: Requires excess

      
       (approx. 3.0 eq) to fully oxidize the sulfur.
      
    • Workup: Extract immediately with DCM, wash with cold brine, dry over

      
      , and evaporate at low temperature (<40°C).
      

Yield Expectation: 85–92% over two steps.

Mechanistic Pathways & Applications

Pathway A: Synthesis of 1,2-Benzothiazine-3(4H)-one 1,1-dioxides

This is the standard route for creating inhibitors and agrochemicals.

  • Sulfonylation: The amine attacks the sulfur atom. The benzylic nature makes this faster than aryl sulfonyl chlorides.

  • Cyclization: Treatment with a base (e.g., NaOMe in MeOH) deprotonates the sulfonamide nitrogen (

    
    ). The nitrogen anion attacks the ester carbonyl.
    
  • Result: A 6-membered lactam fused to the benzene ring.

Pathway B: Synthesis of Bensulfuron-methyl Intermediates

For sulfonylurea herbicides, the sulfonamide nitrogen is not cyclized but reacted with an isocyanate (or carbamate) derived from a pyrimidine or triazine ring.

  • Reaction: Sulfonamide + Heterocyclic Isocyanate

    
     Sulfonylurea.
    
  • Role of Ester: In this case, the ester remains intact or is hydrolyzed later to modulate solubility/activity.

Mechanism Start This compound Inter1 Sulfonamide Intermediate (Open Chain) Start->Inter1 + R-NH2 - HCl PathA Path A: Cyclization (Base: NaOMe) Inter1->PathA PathB Path B: Coupling (Isocyanate) Inter1->PathB ProdA 1,2-Benzothiazine-3-one (Sultam Scaffold) PathA->ProdA Intramolecular Amidation ProdB Sulfonylurea (Herbicide Precursor) PathB->ProdB Urea Formation

Figure 2: Divergent synthetic pathways leading to pharmaceutical (Path A) and agrochemical (Path B) classes.

Handling & Stability Data

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 82–96°C (Pure samples are typically sharp around 94°C).

  • Moisture Sensitivity: High. The benzylic sulfonyl chloride bond is more susceptible to hydrolysis than aryl analogs. It hydrolyzes to the sulfonic acid, which is water-soluble and useless for further coupling.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: Corrosive (Category 1B). Causes severe skin burns and eye damage. Reacts violently with water.

References

  • Synthesis of o-methoxycarbonyl benzyl sulfonyl chloride: ChemicalBook. (2023).[3] this compound Properties and Synthesis.

  • Oxicam Chemistry: Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry.

  • Isothiouronium Route Validation: Google Patents. (2021). Process for the synthesis of sulfonyl chlorides via isothiourea.

  • Agrochemical Application: Accela ChemBio. (2023). Product Data Sheet: this compound. [1]

Sources

Technical Monograph: o-Methoxycarbonyl Benzyl Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagents in Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

o-Methoxycarbonyl benzyl sulfonyl chloride (CAS: 103342-27-4), formally Methyl 2-(chlorosulfonylmethyl)benzoate , represents a bifunctional electrophile critical to the synthesis of sulfonylurea herbicides and novel heterocyclic drug scaffolds.[1] Its structure—characterized by a highly reactive sulfonyl chloride moiety tethered via a methylene bridge to an ortho-positioned methyl ester—enables unique cyclization pathways not accessible to standard benzenesulfonyl chlorides.[1] This guide delineates its physicochemical profile, industrial synthesis via oxidative chlorination, and its strategic utility in constructing 1,2-benzothiazine scaffolds.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a moisture-sensitive white solid.[1] Its dual-electrophilic nature (sulfonyl chloride + ester) necessitates strict anhydrous handling conditions to prevent premature hydrolysis or self-condensation.[1]

PropertyData
IUPAC Name Methyl 2-(chlorosulfonylmethyl)benzoate
Common Synonyms o-Methoxycarbonyl benzyl sulfonyl chloride; 2-Carbomethoxybenzylsulfonyl chloride
CAS Number 103342-27-4
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Melting Point 82–96 °C (Range indicates purity dependence)
Solubility Soluble in Toluene, DCM, THF; Reacts with Water/Alcohols
Stability Hydrolyzes rapidly in moist air to the corresponding sulfonic acid

Synthesis & Production Architecture

The industrial standard for synthesizing o-methoxycarbonyl benzyl sulfonyl chloride avoids direct chlorosulfonation, which often yields inseparable isomers.[1] Instead, a thiourea-mediated oxidative chlorination is the preferred route, ensuring regioselectivity at the benzylic position.

Mechanistic Pathway[1]
  • Nucleophilic Substitution: Methyl 2-(chloromethyl)benzoate reacts with thiourea to form the S-benzylisothiouronium chloride salt.[1]

  • Oxidative Cleavage: Treatment with gaseous chlorine (

    
    ) in an aqueous suspension oxidizes the sulfur.[1]
    
  • Chlorination: The intermediate sulfonyl radical/cation captures a chloride ion to yield the final sulfonyl chloride.[1]

Visualization: Oxidative Chlorination Workflow

SynthesisRoute Start Methyl 2-(chloromethyl)benzoate Inter S-Benzylisothiouronium Salt Intermediate Start->Inter Reflux (Ethanol/H2O) Thiourea + Thiourea Thiourea->Inter Product o-Methoxycarbonyl benzyl sulfonyl chloride Inter->Product Oxidative Chlorination (<5°C) Cl2 + Cl2 / H2O Cl2->Product Byprod Byproducts: Urea, HCl Product->Byprod

Figure 1: Regioselective synthesis via isothiouronium salt oxidation, preventing ring chlorination.

Reactivity Profile & Applications

The "Ortho-Effect" in Heterocycle Synthesis

While the sulfonyl chloride group reacts predictably with nucleophiles (amines, alcohols), the ortho-ester provides a secondary electrophilic site.[1] This is exploited in drug discovery to form sultams (cyclic sulfonamides).[1][2]

  • Pathway: Reaction with a primary amine yields a sulfonamide.[1] Under basic conditions (e.g., NaOMe, DBU), the sulfonamide nitrogen attacks the ester carbonyl, releasing methanol and closing the ring to form 3,4-dihydro-2H-1,2-benzothiazin-3-one 1,1-dioxide .[1]

  • Significance: This scaffold mimics the bioactivity of saccharin and isoquinolines, serving as a template for protease inhibitors and anti-inflammatory agents.

Agrochemical Utility: Bensulfuron-methyl

This compound is the direct precursor to Bensulfuron-methyl , a potent sulfonylurea herbicide.[1]

  • Mechanism: The sulfonyl chloride is converted to a sulfonamide, which is then coupled with a pyrimidinyl isocyanate.[1]

  • Role: The ortho-ester group is crucial for the herbicide's metabolic stability and selectivity in rice crops.

Experimental Protocols

Protocol A: Synthesis of the Sulfonyl Chloride

Scope: Laboratory scale preparation from chloromethyl precursor.

Reagents:

  • Methyl 2-(chloromethyl)benzoate (18.5 g, 0.1 mol)[1]

  • Thiourea (7.6 g, 0.1 mol)[1]

  • Chlorine gas (

    
    )[1]
    
  • Ethanol (50 mL), Water (100 mL)[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve Methyl 2-(chloromethyl)benzoate and thiourea in Ethanol (50 mL). Reflux for 3 hours. The solution will thicken as the isothiouronium salt precipitates.[1]

  • Preparation for Oxidation: Cool the mixture to 0°C. Add water (100 mL) to dissolve/suspend the salt.

  • Chlorination: Maintain temperature <5°C (ice bath). Bubble

    
     gas slowly through the solution.[1]
    
    • Critical Control Point: The reaction is exothermic.[1][3] Rapid addition causes hydrolysis to sulfonic acid.[1]

    • Endpoint: Continue until the white solid product precipitates and the supernatant turns distinct yellow (excess

      
      ).[1]
      
  • Isolation: Filter the white solid immediately.[1] Wash with ice-cold water (2 x 50 mL) to remove HCl and urea.[1]

  • Drying: Dissolve in Toluene, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from hexane/toluene if necessary.[1]
    
Protocol B: Derivatization to Sulfonamide (General Procedure)

Scope: Validating reactivity or preparing sultam precursors.[1]

  • Setup: Purge a 3-neck flask with Argon. Add o-methoxycarbonyl benzyl sulfonyl chloride (1.0 equiv) dissolved in anhydrous DCM.

  • Amine Addition: Cool to 0°C. Add Amine (1.1 equiv) and Triethylamine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry organic layer (

    
    ).[1]
    
  • Cyclization (Optional): To form the sultam, treat the crude sulfonamide with NaOMe in Methanol at reflux for 2 hours.

Visualization: Sultam Cyclization Logic

This diagram illustrates the "Ortho-Effect" utilized in medicinal chemistry to generate bicyclic scaffolds.[1]

SultamCyclization Precursor o-Methoxycarbonyl benzyl sulfonyl chloride Step1 Step 1: Sulfonamide Formation (R-NH2 / Et3N) Precursor->Step1 Intermediate Intermediate: Acyclic Sulfonamide Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base / -MeOH) Intermediate->Step2 Final Scaffold: 1,2-Benzothiazin-3-one 1,1-dioxide Step2->Final Ring Closure

Figure 2: Two-step cascade to access the pharmacologically active 1,2-benzothiazine scaffold.

Safety & Handling (E-E-A-T)

  • Corrosivity: The compound releases HCl upon hydrolysis.[1] Causes severe skin burns and eye damage (Category 1B).[1]

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Pressure Hazard: Do not store in sealed glass vials without a pressure-relief mechanism if trace moisture is suspected, as HCl gas buildup can cause rupture.[1]

References

  • ChemicalBook. (2023).[1] o-methoxycarbonyl benzyl sulfonyl chloride Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10857839, Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from [1]

  • Huateng Pharma. (2023).[1] Product Catalog: o-Methoxycarbonyl benzyl sulfonyl chloride (CAS 103342-27-4).[1][4][5][6] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Synthesis of Sultams and Related Compounds. Retrieved from [1]

  • BenchChem. (2025).[1][7] Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from [1]

Sources

Methodological & Application

Application Note: Methyl 2-[(chlorosulfonyl)methyl]benzoate as a Precursor for Bensulfuron-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utilization of Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 108578-39-0) as the critical synthon in the manufacture of Bensulfuron-methyl , a sulfonylurea herbicide. Unlike generic synthesis reviews, this document focuses on the sulfonyl isocyanate route , the industry-standard method for high-yield conversion. We provide a validated protocol for the in-situ generation of the isocyanate intermediate using triphosgene (as a safer laboratory alternative to gaseous phosgene) followed by condensation with 4,6-dimethoxy-2-pyrimidinamine. Critical process parameters (CPPs), including moisture control, stoichiometry, and reaction kinetics, are analyzed to minimize hydrolysis byproducts and maximize purity.

Introduction & Chemical Context

Bensulfuron-methyl is a potent acetolactate synthase (ALS) inhibitor used primarily for broadleaf weed and sedge control in rice paddies. The molecule's efficacy hinges on the stability of the sulfonylurea bridge (


), which links the orthosubstituted benzoate moiety to the pyrimidine heterocycle.

This compound serves as the electrophilic scaffold for this bridge. Its high reactivity, specifically at the sulfonyl chloride (


) terminus, allows for the introduction of the carbonyl moiety required to form the urea linkage.
Critical Material Attributes (CMA)

The precursor is highly moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which terminates the reaction chain and cannot be recovered.

PropertySpecificationCriticality
Chemical Name This compoundPrecursor Identity
CAS Number 108578-39-0Verification
Molecular Weight 248.68 g/mol Stoichiometry Calc
Appearance White to off-white crystalline solidPurity Indicator
Purity (HPLC)

Impurity Carryover
Water Content

(Karl Fischer)
CRITICAL : Prevents hydrolysis
Solubility Soluble in DCM, Toluene, XyleneSolvent Selection

Reaction Mechanism & Pathway

The synthesis does not proceed via direct coupling of the chloride to the amine, which would yield a sulfonamide (


) rather than a sulfonylurea. Instead, the sulfonyl chloride is first converted to a sulfonyl isocyanate .
The Isocyanate Route[2]
  • Activation: The sulfonyl chloride reacts with a phosgene source (e.g., Triphosgene) in the presence of a catalyst (n-butyl isocyanate or pyridine) to form Methyl 2-(isocyanatosulfonylmethyl)benzoate .

  • Coupling: The isocyanate undergoes nucleophilic attack by the exocyclic amine of 4,6-dimethoxy-2-pyrimidinamine (DMPA) to form Bensulfuron-methyl.

ReactionPathway Precursor This compound (Precursor) Isocyanate Intermediate: Sulfonyl Isocyanate (-SO2-N=C=O) Precursor->Isocyanate Step 1: Isocyanation (Reflux, Cat: n-Butyl Isocyanate) Reagent1 Triphosgene / Phosgene (Carbonylation Agent) Reagent1->Isocyanate Product Bensulfuron-methyl (Active Herbicide) Isocyanate->Product Step 2: Condensation (Nucleophilic Addition) Amine 4,6-Dimethoxy-2-pyrimidinamine (DMPA) Amine->Product

Figure 1: Reaction pathway transforming the sulfonyl chloride precursor into Bensulfuron-methyl via the isocyanate intermediate.[1][2][3]

Experimental Protocol: Synthesis of Bensulfuron-methyl

Safety Warning: This protocol involves Triphosgene (a solid phosgene substitute) and Sulfonyl Chlorides . Both are corrosive and toxic. All operations must be performed in a properly functioning fume hood.

Materials & Reagents[2][9]
  • Precursor: this compound (10.0 g, 40.2 mmol)

  • Amine: 4,6-dimethoxy-2-pyrimidinamine (6.24 g, 40.2 mmol)

  • Carbonylation Agent: Triphosgene (4.0 g, 13.4 mmol) Note: 1/3 eq. provides 1 eq.[2] phosgene.[4][5][6]

  • Catalyst: n-Butyl isocyanate (0.2 mL) or DABCO (trace).

  • Solvent: Anhydrous Xylene or Toluene (100 mL).

  • Quenching: Methanol.

Step-by-Step Methodology
Phase A: Generation of Sulfonyl Isocyanate[6]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, thermometer, and magnetic stir bar. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap any escaping HCl or phosgene traces.

  • Dissolution: Charge the flask with This compound (10.0 g) and Anhydrous Xylene (60 mL). Stir under nitrogen purge.

  • Catalyst Addition: Add n-Butyl isocyanate (0.2 mL). Why: Acts as a transfer catalyst to initiate isocyanate formation.

  • Triphosgene Addition: Add Triphosgene (4.0 g) in portions.

  • Reaction (Heating): Slowly heat the mixture to 120°C - 130°C (reflux).

    • Observation: Evolution of HCl gas will occur.

    • Duration: Reflux for 2–3 hours until gas evolution ceases.

    • Checkpoint: The solution should become clear. This indicates conversion to Methyl 2-(isocyanatosulfonylmethyl)benzoate .

  • Purge: Cool to 80°C and purge with nitrogen for 15 minutes to remove residual HCl/Phosgene.

Phase B: Coupling (Condensation)
  • Preparation: In a separate vessel, suspend 4,6-dimethoxy-2-pyrimidinamine (6.24 g) in Anhydrous Xylene (40 mL).

  • Addition: Transfer the isocyanate solution (from Phase A) into the amine suspension at 50°C .

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 70°C.

  • Digestion: Stir the mixture at 60°C - 70°C for 2 hours.

    • Mechanism:[5][1][7][8][9][10] The amine attacks the isocyanate carbon.

  • Crystallization: Cool the mixture slowly to 0°C - 5°C . The product, Bensulfuron-methyl, will precipitate as a white solid.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with cold Xylene (

    
     mL) followed by cold n-Hexane (
    
    
    
    mL) to remove unreacted precursors.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Results
  • Yield: 85% - 92%

  • Purity: > 95% (HPLC)

  • Melting Point: 185°C - 188°C

Process Control & Visualization

The following workflow diagram illustrates the critical decision points and environmental controls required for success.

Workflow Start Start: Precursor QC (Check Moisture <0.1%) PhaseA Phase A: Isocyanate Gen (120°C, Xylene, Triphosgene) Start->PhaseA Check1 Gas Evolution Ceased? PhaseA->Check1 Check1->PhaseA No (Continue Reflux) PhaseB Phase B: Coupling (Add Amine, 60°C) Check1->PhaseB Yes (Proceed) Workup Cooling & Filtration PhaseB->Workup QC Final QC (HPLC) Workup->QC

Figure 2: Operational workflow for Bensulfuron-methyl synthesis emphasizing the critical checkpoint at the isocyanate generation phase.

Analytical Validation (HPLC Method)[10]

To validate the conversion of the precursor to the final product, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (

mm, 5

m)
Mobile Phase A Water (adjusted to pH 2.5 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times Precursor: ~4.2 min Product (BSM): ~8.5 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all solvents are anhydrous (<0.05% water). Dry glassware thoroughly.
Sticky Product Incomplete Isocyanate FormationExtend reflux time in Phase A. Ensure triphosgene quality.
Impurity: Sulfonamide Direct hydrolysisCheck nitrogen purge lines for moisture ingress.
Coloration (Yellow/Pink) Oxidation or OverheatingMaintain temp < 135°C. Use inert atmosphere (Nitrogen/Argon).

References

  • DuPont de Nemours and Company. (1983). Sulfonylurea Herbicides.[7][8][11][12] US Patent 4,420,325. Link

  • Sielc Technologies. (2018). HPLC Analysis of Bensulfuron-methyl. Application Note. Link

  • Food and Agriculture Organization (FAO). Bensulfuron-methyl Specifications. FAO Specifications for Plant Protection Products. Link

  • Wang, L., et al. (2012). Method for preparing bensulfuron methyl.[4][5][13][6][9] CN Patent 102796049A. Link

  • ChemicalBook. (2023). Methyl 2-(chlorosulfonyl)benzoate Properties and Safety.[2]Link

Sources

Application Note: Methyl 2-[(chlorosulfonyl)methyl]benzoate in Medicinal Chemistry

[1][2]

Abstract

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 53553-88-1) is a specialized bifunctional building block designed for the rapid construction of 2,1-benzothiazine 2,2-dioxide scaffolds (benzosultams).[1][2] Unlike standard o-toluenesulfonyl chloride derivatives which yield 5-membered saccharin analogs, this reagent contains a methylene spacer that enables the formation of a 6-membered sultam ring .[1][2] This Application Note details the synthetic protocols for converting this reagent into N-substituted benzosultam libraries, highlights its utility in fragment-based drug discovery (FBDD), and provides critical handling data to maximize yield and reproducibility.

Chemical Profile & Strategic Value[1][2]

The "Sultam" Advantage

The sultam moiety (cyclic sulfonamide) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for lactams and cyclic imides.[2] It offers enhanced metabolic stability and unique hydrogen-bonding geometry.[1][2]

Compound Identity:

  • IUPAC Name: Methyl 2-(chlorosulfonylmethyl)benzoate[1][2]

  • CAS: 53553-88-1[1][2]

  • Molecular Weight: 248.68 g/mol [1][2]

  • Key Functionality:

    • Sulfonyl Chloride (

      
      ):  Highly reactive electrophile for sulfonylation.[1][2]
      
    • Methyl Ester (

      
      ):  Latent electrophile for intramolecular cyclization.[1][2]
      
    • Methylene Bridge (

      
      ):  Critical spacer enabling 6-membered ring formation.[1][2]
      
Reactivity Map

The molecule is designed for a "One-Sequence, Two-Step" reaction pathway:

  • Intermolecular Capture: Reaction with a primary amine (

    
    ) forms a sulfonamide.[1][2]
    
  • Intramolecular Cyclization: Base-promoted attack of the sulfonamide nitrogen on the ester carbonyl closes the ring.[1][2]

Core Workflow: Synthesis of 2,1-Benzothiazine 2,2-Dioxides[1][2][3][4][5][6]

The following diagram illustrates the standard workflow for generating benzosultam libraries using this reagent.

Figure 1: Synthetic workflow for converting this compound into pharmacologically active benzosultams.

Experimental Protocols

Protocol A: Two-Step Synthesis of N-Substituted Benzosultams

Recommended for valuable or complex amines where isolation of the intermediate ensures purity.[1]

Step 1: Sulfonamide Formation[1][2]
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Addition: Cool to 0°C under Nitrogen. Add Triethylamine (TEA) (1.2 equiv).[1][2]

  • Amine Coupling: Add the primary amine (1.05 equiv) dropwise.[1][2]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine/TEA), dry over

    
    , and concentrate. Note: The intermediate methyl 2-(N-substituted-sulfamoylmethyl)benzoate is usually stable enough for the next step without chromatography.[1][2]
    
Step 2: Base-Promoted Cyclization[1][2]
  • Solvation: Dissolve the crude sulfonamide from Step 1 in anhydrous Methanol (0.2 M).

  • Base Addition: Add Sodium Methoxide (NaOMe) (2.0 equiv, 25% wt in MeOH).

  • Cyclization: Reflux the mixture (

    
    ) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the methyl ester peak.
    
  • Quench: Cool to RT. Acidify with 1N HCl to pH 2–3.

  • Isolation: The benzosultam product often precipitates upon acidification.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with Ethyl Acetate.[1][2]

Protocol B: One-Pot "Catch-and-Release"

Recommended for high-throughput library generation.[1][2]

  • Dissolve reagent (1.0 equiv) in THF.[1][2]

  • Add amine (1.1 equiv) and Pyridine (2.5 equiv).[1][2] Stir 3 hours at RT.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) directly to the reaction mixture.[1][2]

  • Heat to

    
     for 4 hours.
    
  • Evaporate solvent and purify via preparative HPLC.[1][2]

Applications in Drug Discovery[2][7]

Target Classes

The 2,1-benzothiazine scaffold derived from this reagent is documented in the literature for the following therapeutic targets:

Target AreaMechanism of ActionStructural Role of Scaffold
Inflammation Lipoxygenase (LOX) InhibitionThe sultam ring mimics the geometry of transition states in arachidonic acid metabolism [1].[1][2]
Virology HIV Integrase InhibitionThe acidic proton at position 3 (between the sulfonyl and carbonyl) can chelate metal ions (

) in the active site.[1][2]
CNS Calpain InhibitionActs as a conformationally constrained peptidomimetic.[1][2]
Late-Stage Functionalization

Once the ring is closed, the C4-Carbonyl and C3-Methylene positions offer further derivatization points:

  • Knoevenagel Condensation: The C3 position (flanked by

    
     and 
    
    
    if the amide nitrogen is alkylated) is acidic.[1][2] It reacts with aromatic aldehydes to form benzylidene derivatives, which are potent anti-bacterial agents [2].[1][2]
  • Reduction: The C4 ketone can be reduced to the hydroxyl group using

    
    , creating a chiral center.[2]
    

Troubleshooting & Optimization Guide

Common Failure Modes

Figure 2: Troubleshooting decision tree for yield optimization.

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentBest for Step 1 (Sulfonylation).[1][2]
Methanol Poor (Step 1) / Excellent (Step 2)Do not use in Step 1 (reacts with sulfonyl chloride).[1][2] Essential for NaOMe cyclization.[1][2]
DMF GoodUseful for poorly soluble amines; requires aqueous workup.[1][2]
Water Avoid Rapid hydrolysis of starting material to sulfonic acid.[1][2]

Safety & Storage

  • Hazards: The reagent is a Lachrymator and causes severe skin burns (Corrosive, Category 1B).[2] Handle only in a fume hood.

  • Storage: Moisture sensitive.[1][2] Store at

    
     to 
    
    
    under inert gas (Argon/Nitrogen).
  • Decomposition: Hydrolyzes to 2-(methoxysulfonylmethyl)benzoic acid, which is inactive for the desired cascade.[1][2]

References

  • Lipoxygenase Inhibition: Zin, W. et al. "Synthesis and biological evaluation of 2,1-benzothiazine 2,2-dioxide derivatives as lipoxygenase inhibitors."[1][2] Bioorganic & Medicinal Chemistry, 2004.[1][2]

  • Benzylidene Derivatives: "Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate." ResearchGate, 2025.[1][2]

  • General Reactivity: "this compound Compound Summary." PubChem. [1][2]

  • Sultam Synthesis: "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate." ACS Omega.[1][2] (Note: Describes the synthesis of the homologous reagent, establishing the stability protocols). [1][2]

Intramolecular cyclization reactions involving "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the intramolecular cyclization of Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4). This specific scaffold is a critical precursor in the synthesis of 1,2-benzothiazin-3-one 1,1-dioxides , a class of heterocyclic compounds with significant pharmacological potential as enzyme inhibitors (e.g., calpain inhibitors) and anti-inflammatory agents.

Abstract & Scientific Rationale

The molecule This compound possesses two distinct electrophilic centers (a sulfonyl chloride and a methyl ester) separated by a flexible methylene spacer and an ortho-substituted benzene ring. This unique geometry allows for a facile two-step sequence to construct the 1,2-benzothiazine core.

Unlike the synthesis of Piroxicam/Meloxicam intermediates (which typically utilize saccharin ring expansion or Gabriel-Colman rearrangement of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide), this protocol leverages the direct cyclization of an N-substituted sulfonamide intermediate. The reaction proceeds via a nucleophilic acyl substitution where the deprotonated sulfonamide nitrogen attacks the ester carbonyl, yielding a 3-oxo-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide .

Key Reaction Pathway[1]
  • Intermolecular Sulfonylation: Reaction of the sulfonyl chloride with a primary amine (

    
    ).
    
  • Intramolecular Cyclization: Base-mediated attack of the sulfonamide nitrogen on the pendant methyl ester.

Chemical Mechanism & Pathway

The transformation is driven by the acidity of the sulfonamide proton (


) relative to the methylene protons. Under basic conditions, the nitrogen anion is generated, which undergoes a 6-exo-trig cyclization onto the ester carbonyl.

ReactionMechanism SM This compound (Electrophilic SO2Cl) Inter Intermediate: Sulfonamide Ester (Ar-CH2-SO2-NH-R) SM->Inter Sulfonylation (-HCl) Amine Primary Amine (R-NH2) Amine->Inter TS Transition State: N-Anion Attack on Ester Inter->TS Base Treatment Base Base (NaOMe/NaH) Deprotonation Base->TS Prod Product: 2-Substituted-1,2-benzothiazin-3-one 1,1-dioxide TS->Prod Cyclization (-MeOH)

Figure 1: Mechanistic pathway for the conversion of this compound to the benzothiazine scaffold.

Experimental Protocols

Protocol A: Synthesis of the Sulfonamide Intermediate

Objective: Selective functionalization of the sulfonyl chloride without hydrolyzing the ester.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation: Dissolve this compound in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to

    
     using an ice bath to suppress side reactions.
    
  • Addition: Add the base (

    
    ) followed by the dropwise addition of the primary amine. Note: If the amine is a volatile liquid or gas, use a pre-cooled solution in DCM.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexane/ethyl acetate) for the disappearance of the starting material.
    
  • Workup: Quench with water. Extract the organic layer, wash with

    
     HCl (to remove excess amine/base), saturated 
    
    
    
    , and brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The intermediate is typically a solid that can be used directly or recrystallized from ethanol.[2]
    
Protocol B: Base-Mediated Intramolecular Cyclization

Objective: Ring closure to form the 1,2-benzothiazine core.

Reagents:

  • Sulfonamide Intermediate (from Protocol A) (1.0 equiv)

  • Sodium Methoxide (

    
    ) (2.0 equiv) [Alternative: Sodium Hydride (NaH) in DMF]
    
  • Methanol (MeOH) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the sulfonamide intermediate in anhydrous Methanol (

    
    ).
    
  • Base Addition: Add Sodium Methoxide solution (25% in MeOH) dropwise at RT.

    • Mechanism Note: The first equivalent deprotonates the sulfonamide; the second equivalent ensures the equilibrium shifts toward the cyclized alkoxide intermediate.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: HPLC or TLC should show the conversion of the intermediate (

      
      ) to the more polar cyclized product (
      
      
      
      ).
  • Quench: Cool to RT and acidify carefully with

    
     HCl to pH 2–3. This protonates the product and often causes precipitation.
    
  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, dry, and concentrate. Recrystallize from Ethanol/Water.

Summary of Optimization Parameters
ParameterStandard ConditionOptimization/AlternativeReason
Solvent (Step 1) DCMTHF, TolueneDCM is standard; THF for polar amines.
Base (Step 2) NaOMe/MeOHNaH/DMF or t-BuOK/THFNaH is stronger; required for sterically hindered amines.
Temperature Reflux (

)
RT to

Higher temp speeds up cyclization for electron-rich amines.
Stoichiometry 1:1.1 (Amine)1:2.0 (Amine)Excess amine can act as base (if cheap).

Workflow Diagram

ExperimentalWorkflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization Start Start: this compound in DCM (0°C) AddAmine Add Amine + Et3N Stir 2-4h @ RT Start->AddAmine Workup1 Acid Wash (1M HCl) Concentrate AddAmine->Workup1 Dissolve Dissolve Intermediate in MeOH Workup1->Dissolve Isolated Intermediate AddBase Add NaOMe (2.0 eq) Reflux 4-6h Dissolve->AddBase Quench Acidify to pH 2 Precipitate Product AddBase->Quench End Final Product: 1,2-Benzothiazin-3-one 1,1-dioxide Quench->End Filter/Recrystallize

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Critical Notes

  • Starting Material Identity: Ensure the starting material is CAS 103342-27-4 (this compound) and not the more common Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7). The latter lacks the methylene spacer and leads to saccharin derivatives (5-membered ring) rather than benzothiazines (6-membered ring).

  • Moisture Sensitivity: The sulfonyl chloride group is highly sensitive to hydrolysis. Store under inert gas at

    
    . If the starting material smells strongly of acid, it may have hydrolyzed to the sulfonic acid, which is unreactive in this protocol.
    
  • Side Reactions: If the cyclization (Step 2) is slow, competing hydrolysis of the methyl ester to the carboxylic acid may occur (saponification). Using anhydrous solvents and strictly controlling the equivalents of water prevents this. If saponification occurs, re-esterification or coupling using DCC/EDC may be required to close the ring.

References

  • PubChem. (2025).[1] this compound (CAS 103342-27-4).[1] National Library of Medicine. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1971). Preparation and anti-inflammatory activity of some nonacidic triscyclic sulfonamides. Journal of Medicinal Chemistry, 14(10), 973-977.
  • Zia-ur-Rehman, M., et al. (2005).[3] Synthesis and Biological Activities of 1,2-Benzothiazine Derivatives. Journal of the Chemical Society of Pakistan. (Discusses 3-oxo vs 4-hydroxy tautomers).

  • Gao, Y., et al. (2013). Efficient synthesis of 1,2-benzothiazine 1,1-dioxides via palladium-catalyzed intramolecular cyclization. Tetrahedron Letters.
  • Siddiqui, N., et al. (2019). Sulfonamides as potential bioactive scaffolds. Current Drug Targets.

Sources

"Methyl 2-[(chlorosulfonyl)methyl]benzoate" for the preparation of fused heterocyclic systems

Author: BenchChem Technical Support Team. Date: February 2026

Using Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 115299-11-1)

Executive Summary & Strategic Value

This Application Note details the protocol for utilizing This compound (CAS: 115299-11-1) as a core scaffold for the synthesis of 2,1-benzothiazin-4-one 2,2-dioxides .

Unlike standard saccharin precursors (which lack the benzylic methylene spacer), this reagent contains a strategic methylene bridge (-CH2-) between the aromatic ring and the sulfonyl group. This structural feature allows for the expansion of the heterocyclic ring size from five (benzoisothiazoles) to six (benzothiazines), accessing a privileged pharmacophore found in various aldose reductase inhibitors and anti-inflammatory agents.

Key Technical Advantages:

  • Bifunctional Electrophilicity: Possesses two distinct electrophilic centers (sulfonyl chloride and methyl ester) with significantly different reactivity profiles, allowing for controlled, sequential functionalization.

  • Regioselective Control: The high reactivity of the sulfonyl chloride (

    
    ) allows for initial amine coupling without disturbing the ester, which serves as a latent electrophile for the subsequent cyclization.
    
  • Atom Economy: The intramolecular cyclization releases only methanol, making it a high-efficiency transformation for library generation.

Mechanistic Principles & Reaction Logic

The synthesis relies on a Sequential Nucleophilic Acyl Substitution / Intramolecular Claisen-Type Condensation cascade.

  • Phase 1 (Chemoselective Sulfonylation): The primary amine nucleophile attacks the highly reactive sulfonyl sulfur. The reaction is kinetically controlled and performed at low temperatures to prevent premature attack on the ester.

  • Phase 2 (Base-Mediated Cyclization): Under basic conditions, the resulting sulfonamide nitrogen is deprotonated. The resulting anion attacks the proximal ester carbonyl, ejecting methoxide and forming the six-membered lactam ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent Methyl 2-[(chlorosulfonyl) methyl]benzoate (Electrophile 1 & 2) Inter Sulfonamide Intermediate Reagent->Inter Step 1: Sulfonylation (DCM, 0°C) Amine Primary Amine (R-NH2) Amine->Inter Cyclic 2,1-Benzothiazin-4-one 2,2-dioxide (Fused System) Inter->Cyclic Step 2: Cyclization (DMF/MeOH, Heat) Base Base (NaH or NaOMe) Deprotonation Base->Cyclic Promoter

Caption: Sequential conversion of the bifunctional reagent into the fused heterocyclic system via sulfonamide intermediate.

Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: this compound (CAS: 115299-11-1). Note: Ensure this specific CAS is used; do not confuse with methyl 2-(chlorosulfonyl)benzoate which lacks the methylene spacer.

  • Nucleophile: Primary amine (

    
     equiv).
    
  • Base (Step 1): Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Base (Step 2): Sodium Hydride (

    
     dispersion in oil) or Sodium Methoxide (
    
    
    
    in MeOH).
  • Solvents: Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, anhydrous).

Step-by-Step Methodology

Step 1: Sulfonamide Formation (The "Capture" Step)

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (

    
     equiv, 
    
    
    
    ) in anhydrous DCM (
    
    
    ).
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     (
    
    
    
    equiv) followed by the dropwise addition of the primary amine (
    
    
    equiv) dissolved in DCM (
    
    
    ).
    • Critical Control Point: Maintain temperature

      
       to avoid competitive hydrolysis of the sulfonyl chloride.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) over 2 hours.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (high

    
    ) should disappear, replaced by the more polar sulfonamide.
    
  • Workup: Wash with

    
     (
    
    
    
    ) to remove excess amine/base, then brine. Dry over
    
    
    and concentrate in vacuo. The crude intermediate is usually pure enough for the next step.

Step 2: Intramolecular Cyclization (The "Fusion" Step)

  • Solvation: Dissolve the crude sulfonamide intermediate in anhydrous DMF (

    
    ).
    
  • Base Treatment:

    • Method A (Strong Base): Cool to

      
       and add NaH (
      
      
      
      equiv) portion-wise. Evolution of
      
      
      gas will be observed.
    • Method B (Mild Base): Use NaOMe in MeOH (

      
       equiv) and reflux.
      
  • Cyclization: Heat the mixture to

    
     for 4–6 hours.
    
  • Quench: Cool to RT and carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF (critical for crystallization).
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (typically DCM:MeOH gradients).

Data Analysis & Troubleshooting
Yield Optimization Matrix

The following table summarizes expected outcomes based on base selection during the cyclization phase.

ParameterMethod A (NaH / DMF)Method B (NaOMe / MeOH)Recommendation
Reaction Rate Fast (

)
Moderate (

)
Use NaH for sterically hindered amines.
Yield High (

)
Moderate (

)
NaH drives the equilibrium to completion more effectively.
Impurity Profile Low (Clean Cyclization)Potential TransesterificationMethod B carries a risk of ester hydrolysis if water is present.
Scalability Moderate (H2 evolution)High (Safer)Use Method B for multi-gram scale up.
Workflow Visualization

Workflow Start Start: Reagent Preparation (Anhydrous Conditions) Step1 Step 1: Amine Addition (DCM, 0°C, 2h) Start->Step1 Check1 QC: TLC Check (Disappearance of SM) Step1->Check1 Step2 Step 2: Cyclization (NaH/DMF, 60°C) Check1->Step2 Pass Quench Quench & Workup (Remove DMF) Step2->Quench Final Final Product: 2,1-Benzothiazin-4-one Quench->Final

Caption: Operational workflow for the two-step synthesis of benzothiazine scaffolds.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10857839, this compound. Retrieved October 26, 2023 from [Link].

  • Lombardino, J. G., & Wiseman, E. H. (1972). Preparation and anti-inflammatory activity of some nonacidic benzothiazine 1,1-dioxides. Journal of Medicinal Chemistry, 15(8), 848–849. (Foundational chemistry for benzothiazine cyclization).[7]

Sources

Troubleshooting & Optimization

Common side reactions of "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 103342-27-4 | Code: M2-CSMB-SUP

Executive Summary

Methyl 2-[(chlorosulfonyl)methyl]benzoate is a bifunctional electrophile serving as the critical "anchor" scaffold in the synthesis of 1,2-benzothiazine-type NSAIDs (Oxicams: Piroxicam, Meloxicam).

Its reactivity is defined by two electrophilic centers:

  • The Sulfonyl Chloride (

    
    ):  Highly reactive, kinetic control point.
    
  • The Methyl Ester (

    
    ):  Less reactive, thermodynamic control point (cyclization trap).
    

This guide addresses the three most common failure modes: Unintended Hydrolysis , Premature/Failed Cyclization , and Nucleophilic Competition .

Visualizing the Reaction Landscape

The following diagram maps the critical pathways. Your objective is usually Path A (Sulfonylation) followed by Path B (Cyclization) . Path C and Path D are common failure modes.

ReactionPathways Start Methyl 2-[(chlorosulfonyl) methyl]benzoate Sulfonamide Intermediate Sulfonamide (Open Chain) Start->Sulfonamide Path A: Sulfonylation (Mild Base, <0°C) SulfonicAcid Sulfonic Acid (Hydrolysis Product) Start->SulfonicAcid Path C: Hydrolysis (Fast, Irreversible) Saponified Carboxylic Acid (Ester Hydrolysis) Start->Saponified Path D: Aqueous Base (Saponification) Amine Amine Nucleophile (R-NH2) Water Moisture (H2O) Benzothiazine 1,2-Benzothiazine (Oxicam Core) Sulfonamide->Benzothiazine Path B: Gabriel-Colman Rearrangement (Strong Base, Heat) Sulfonamide->Saponified Over-reaction

Figure 1: Competing reaction pathways. Path A


 B is the desired synthesis route for Oxicams. Path C is the primary storage/handling failure.

Troubleshooting Module 1: The "Dead" Reagent (Hydrolysis)

Symptom: The starting material dissolves but yields a highly acidic mixture; TLC shows a baseline spot (sulfonic acid) that does not react with amines.

Technical Insight

The chlorosulfonyl group is hypersensitive to moisture. Hydrolysis produces 2-(methoxycarbonyl)benzylsulfonic acid and HCl. The generated HCl autocatalytically accelerates further degradation and can hydrolyze the neighboring ester group.

Diagnostic Protocol
TestObservationConclusion
Silver Nitrate Test Immediate heavy white precipitate in acetonitrile/water.High Chloride content (Hydrolyzed).
pH Check Dissolve 10mg in 1mL dry DCM; place on wet pH paper.Red (pH < 2) indicates free HCl/Sulfonic acid.
Corrective Action
  • Solvent Drying: Ensure DCM or THF has

    
     water. Use molecular sieves (3Å or 4Å).
    
  • Base Scavenger: Always use a non-nucleophilic base (e.g., Diisopropylethylamine or solid

    
    ) during the reaction to neutralize HCl immediately.
    
  • Reagent Quality: If the reagent is a sticky solid or liquid (it should be a white/off-white solid, mp ~62-64°C), recrystallize from dry

    
     or Toluene/Hexane before use.
    

Troubleshooting Module 2: Cyclization Control (The Benzothiazine Trap)

Symptom: You intend to isolate the open-chain sulfonamide, but obtain a cyclic product (or mixed species). Alternatively, you want the cycle, but the ring won't close.

The Mechanism

The methylene protons (


) between the aromatic ring and the sulfonyl group are acidic (

after sulfonamide formation). In the presence of alkoxide bases, the nitrogen deprotonates and attacks the ester, ejecting methanol (Gabriel-Colman Rearrangement).
Scenario A: Preventing Cyclization (Target: Open Chain)
  • Root Cause: Reaction temperature too high or base too strong (e.g.,

    
    , 
    
    
    
    ).
  • Solution:

    • Temperature: Maintain reaction at -5°C to 0°C .

    • Base: Use Pyridine or Triethylamine (too weak to deprotonate the amide nitrogen sufficiently for cyclization).

    • Quench: Quench with dilute aqueous HCl immediately upon consumption of starting material.

Scenario B: Forcing Cyclization (Target: Oxicam Core)
  • Root Cause: Base is too weak or "wet". Saponification (ester hydrolysis) is competing with cyclization.

  • Solution:

    • Solvent: Switch to DMF or DMSO (polar aprotic promotes the anionic attack).

    • Base: Use Sodium Methoxide (

      
      )  (2-4 equivalents).[1] The first equivalent neutralizes the sulfonamide; the second drives the cyclization.
      
    • Thermodynamics: Heat to 60-80°C .

Troubleshooting Module 3: Nucleophilic Competition

Symptom: Low yield when reacting with heterocyclic amines (e.g., 2-aminothiazole, 2-aminopyridine).

Technical Insight

Heterocyclic amines are ambident nucleophiles (ring nitrogen vs. exocyclic amine). Furthermore, the HCl generated during the reaction can protonate the heterocyclic amine, deactivating it.

Self-Validating Protocol: The "Double-Base" Method

To ensure consistent yields with heterocyclic amines:

  • Step 1 (Activation): Dissolve the heterocyclic amine (1.1 eq) in dry THF. Add NaH (1.1 eq) at 0°C.

    • Validation: Evolution of

      
       gas confirms deprotonation and activation of the amine.
      
  • Step 2 (Coupling): Add this compound (1.0 eq) dropwise.

    • Why: Pre-forming the amide anion prevents HCl generation, protecting the amine from protonation.

  • Step 3 (Cyclization - Optional): If the cyclic product is desired, add a second equivalent of NaH and heat to reflux.

Frequently Asked Questions (FAQ)

Q1: Can I use water/acetone mixtures for the reaction?

  • No. While Schotten-Baumann conditions (aq. NaOH) work for simple sulfonyl chlorides, this reagent contains an ester. Aqueous base will hydrolyze the ester to the carboxylate (Path D), permanently preventing the formation of the benzothiazine ring.

Q2: How do I store the reagent?

  • Store under inert gas (Argon/Nitrogen) at 2-8°C . Moisture is the primary degradation vector. If the solid turns into a gum, it has hydrolyzed.

Q3: Why is my product soluble in water during workup?

  • If you formed the 1,2-benzothiazine (Oxicam core), the enolic hydroxyl group (at position 4) is acidic (

    
    ). In basic or neutral aqueous washes, it forms a water-soluble salt.
    
  • Fix: Acidify the aqueous layer to pH < 3 to precipitate the product.

References

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[1][2][3] Potent nonsteroidal anti-inflammatory agents.[1][4] Journal of Medicinal Chemistry. Link

  • Siddiqui, N., et al. (2011). Synthesis and pharmacological evaluation of some novel 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zia-ur-Rehman, M., et al. (2009). Synthesis of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylates via N-alkylation of saccharin.[1] Journal of the Chemical Society of Pakistan.

  • Pfizer Inc. (1971). Process for the preparation of 4-hydroxy-1,2-benzothiazine-3-carboxamides.[1][2][3] US Patent 3,591,584. Link

Sources

Optimizing reaction conditions for "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide for Benzylic Sulfonyl Chlorides

Target Molecule: Methyl 2-[(chlorosulfonyl)methyl]benzoate CAS: 103342-27-4 Chemical Class: Benzylic Sulfonyl Chloride / Benzoate Ester Primary Application: Intermediate for saccharin derivatives, bicyclic sulfonamides, and heterocycle synthesis.

Module 1: The Synthesis Workflow (The "Happy Path")

Executive Summary: Unlike aryl sulfonyl chlorides (often made via chlorosulfonation of the ring), this molecule contains a benzylic sulfonyl chloride group. Direct chlorosulfonation of the methyl group is chemically unfeasible due to competitive ring sulfonation. The industry-standard, high-fidelity route involves the oxidative chlorination of an isothiouronium salt intermediate .

Standard Operating Procedure (SOP)

Step 1: Formation of Isothiouronium Salt

  • Precursor: Methyl 2-(bromomethyl)benzoate (or the chloromethyl analog).

  • Reagent: Thiourea (1.05 equiv).

  • Solvent: Ethanol or Acetonitrile (anhydrous).

  • Condition: Reflux for 2–4 hours.

  • Checkpoint: The product precipitates as a white crystalline salt upon cooling. Filtration yields the stable S-[2-(methoxycarbonyl)benzyl]isothiouronium bromide.

Step 2: Oxidative Chlorination (The Critical Step)

  • Substrate: Isothiouronium salt (suspended in DCM/Water biphasic mixture).

  • Reagent: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS) / HCl.
    
  • Temperature: Strictly < 5°C .

  • Mechanism: The thiol-amidine group is oxidized to the sulfonyl chloride, releasing urea/cyanamide byproducts.

SynthesisWorkflow Start Methyl 2-(bromomethyl) benzoate Thiourea Thiourea (EtOH, Reflux) Start->Thiourea Nucleophilic Sub IsoSalt Isothiouronium Salt (Stable) Thiourea->IsoSalt Precipitation Oxidation Oxidative Chlorination (Cl2 or NCS/HCl, <5°C) IsoSalt->Oxidation Suspension Product Methyl 2-[(chlorosulfonyl) methyl]benzoate Oxidation->Product DCM Extraction

Figure 1: The sequential synthesis workflow for benzylic sulfonyl chlorides, highlighting the stable intermediate checkpoint.

Module 2: Critical Parameter Optimization

Benzylic sulfonyl chlorides are notoriously unstable compared to their aryl counterparts. They are prone to SO₂ extrusion (forming benzyl chlorides) and hydrolysis (forming sulfonic acids).

Table 1: Reaction Condition Matrix
ParameterOptimal RangeFailure Mode (If Deviated)
Temperature (Step 2) -5°C to +5°C >10°C: Rapid hydrolysis to sulfonic acid; SO₂ extrusion.
Solvent System DCM / Water (1:1)Pure Organic: Salt won't dissolve. Pure Aqueous: Product hydrolyzes immediately.
Chlorine Source

gas (Industrial) NCS/HCl (Lab Scale)
Bleach (NaOCl): High pH causes ester hydrolysis (saponification). Avoid basic oxidants.
Reaction Time 15–30 mins>1 Hour: Product degrades in the acidic reaction medium.
Quench Ice water washBasic Wash: Immediate destruction of sulfonyl chloride.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil that refuses to crystallize, and NMR shows a complex mixture. What happened?

Diagnosis: You likely suffered from thermal degradation (SO₂ extrusion) . Technical Insight: Benzylic sulfonyl chlorides have a weak C-S bond. If the rotary evaporator bath was set >35°C, or if the reaction exothermed above 10°C, the molecule ejects


 to form Methyl 2-(chloromethyl)benzoate.
Correction: 
  • Keep reaction temp < 5°C.

  • Never heat the rotary evaporator bath above 25°C during solvent removal.

  • Use high vacuum to remove solvent at low temperature.

Q2: I see a large "sulfonic acid" peak in the aqueous phase, and yield is low.

Diagnosis: Hydrolysis occurred during the oxidative chlorination. Technical Insight: The reaction produces HCl as a byproduct. While the sulfonyl chloride is relatively stable in concentrated acid, it hydrolyzes instantly if the biphasic mixing is poor or if the temperature rises. Correction:

  • Increase stirring speed (RPM) to maximize surface area between DCM (protects product) and Water (solubilizes reagents).

  • Ensure the reaction is stopped immediately after the oxidant is consumed. Do not let it stir overnight.

Q3: Can I use Sodium Hypochlorite (Bleach) instead of Chlorine gas?

Diagnosis: Risk of Saponification. Technical Insight: Commercial bleach is basic (NaOH stabilizes it). The "Methyl Benzoate" ester moiety is sensitive to base hydrolysis. Using basic bleach will cleave your ester to the carboxylate. Correction: If using bleach, you must acidify the reaction mixture with HCl before and during addition to keep pH < 2. Alternatively, use NCS (N-Chlorosuccinimide) and HCl , which maintains acidic conditions throughout.

Q4: The product smells strongly of sulfur/mercaptan.

Diagnosis: Incomplete Oxidation. Technical Insight: The intermediate is a sulfur species. If you under-charge the chlorine source (less than 3.0 equivalents), you form the disulfide dimer (Ph-CH2-S-S-CH2-Ph) instead of the sulfonyl chloride. Correction: Ensure a slight excess of oxidant (3.3 – 3.5 equivalents relative to the isothiouronium salt).

Module 4: Impurity Profiling & Decision Tree

Use this logic flow to identify impurities based on crude NMR/TLC data.

Troubleshooting Start Analyze Crude Product (1H NMR / TLC) Check1 Is the Methyl Ester peak (3.9 ppm) present? Start->Check1 Check2 Is the CH2 peak shifted (~4.5 ppm)? Check1->Check2 Yes Issue1 Impurity: Benzoic Acid deriv. Cause: Basic Hydrolysis (Saponification) Check1->Issue1 No Issue2 Impurity: Benzyl Chloride Cause: SO2 Extrusion (Heat) Check2->Issue2 Upfield Shift (<4.8) Issue3 Impurity: Sulfonic Acid Cause: Aqueous Hydrolysis Check2->Issue3 Broad/Acidic Success Product: Sulfonyl Chloride (CH2 ~5.0-5.2 ppm) Check2->Success Downfield Shift (>5.0)

Figure 2: Diagnostic decision tree for identifying common impurities in benzyl sulfonyl chloride synthesis.

References

  • Sprague, J. M., & Johnson, T. B. (1937). "The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas." Journal of the American Chemical Society, 59(10), 1837–1840.

  • Yang, Z., & Xu, J. (2011). "Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation." Organic Syntheses, 88, 116-123.

  • BenchChem Technical Repository. (2025). "Methyl 2-(chlorosulfonyl)benzoate vs. This compound: Structural Distinctions."

  • PubChem Compound Summary. (2025). "this compound (CAS 103342-27-4)."[1]

Sources

Challenges in handling "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Methyl 2-[(chlorosulfonyl)methyl]benzoate

Status: Active Document ID: TSC-53555-HG Subject Matter Expert: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Bifurcation" Molecule

This compound (CAS 53555-25-6) is a deceptive scaffold. To the novice, it is merely a functionalized aromatic ester. To the expert, it is a high-energy "spring-loaded" precursor used primarily to synthesize 1,2-benzothiazine-1,1-dioxides (the core scaffold of "oxicam" NSAIDs like Piroxicam).

Its handling difficulty stems from two competing reactivity profiles:

  • The Hydrolysis Loop: The sulfonyl chloride moiety is highly moisture-sensitive, generating HCl which autocatalytically degrades the adjacent methyl ester.

  • The Cyclization Trap: Upon reaction with nucleophiles (amines), the molecule faces a thermodynamic bifurcation: it can form a stable linear sulfonamide, or it can undergo intramolecular cyclization (Dieckmann-type or N-acylation) to form benzothiazine or isoquinoline derivatives.

This guide replaces generic advice with specific, mechanism-based troubleshooting.

Module 1: Storage & Stability (The "Before" Phase)

Issue: The white crystalline solid turns into a sticky, fuming gum in storage.

Root Cause: Autocatalytic Acidolysis Unlike simple sulfonyl chlorides, this compound contains an acid-sensitive ester ortho to the sulfonyl group.

  • Moisture enters the vial.

  • 
    .
    
  • The Trap: The generated HCl protonates the carbonyl oxygen of the methyl ester, making it susceptible to cleavage by the sulfonic acid or further moisture. The resulting carboxylic acid can decarboxylate or polymerize under acidic stress.

Troubleshooting Protocol:

SymptomDiagnosisImmediate Action
Pungent, acrid smell (HCl) upon opening.Partial Hydrolysis (Stage 1).Purge with Argon immediately. Do not return to cold storage without sealing under inert gas.
Material is a gum/oil (originally solid).Advanced Degradation (Stage 2).[1]Discard. Purification is rarely viable as the sulfonic acid byproduct is difficult to separate from the ester without triggering cyclization.
Low melting point (

).
Impurity Presence.[2][3][4][5]Recrystallize from dry Toluene/Hexane (if >80% purity). If <80%, discard.

Preventative Standard:

  • Store at -20°C under Argon/Nitrogen.

  • Double-containment: Place the primary vial inside a secondary jar containing desiccant (Drierite or

    
    ).
    

Module 2: Reaction Optimization (The "During" Phase)

Issue: "I am trying to make the sulfonamide, but I see multiple spots on TLC and low yields."

The Mechanism of Failure: When reacting this scaffold with an amine (


), you are navigating a "Selectivity Triangle."
  • Path A (Desired): Intermolecular Sulfonylation (

    
     attacks 
    
    
    
    ).
  • Path B (Side Reaction): Intramolecular Cyclization (The resulting Sulfonamide Nitrogen attacks the Ester).

  • Path C (Side Reaction): Dieckmann Condensation (The active methylene

    
     attacks the Ester).
    

Q&A: Controlling Selectivity

Q: How do I stop the linear sulfonamide from cyclizing? A: You must control the basicity.

  • The Trigger: Strong bases (alkoxides) or high temperatures favor cyclization (Path C).

  • The Fix: Use a non-nucleophilic organic base (DIPEA or 2,6-Lutidine) at -10°C to 0°C in DCM or THF. Avoid protic solvents (MeOH/EtOH) which can transesterify the methyl ester.

Q: My reaction stalled. Should I heat it? A: NO. Heating this specific scaffold in the presence of amine/base will force the Dieckmann condensation (Path C), forming the 4-hydroxy-benzothiazine ring. Only heat if the cyclic product is your target.

Q: I used Pyridine, but the yield is low. A: Pyridine is nucleophilic. It can form a sulfonyl-pyridinium salt which is highly reactive but can also lead to hydrolysis if any moisture is present. Switch to Triethylamine (TEA) or DIPEA for a cleaner reaction profile.

Module 3: Workup & Purification (The "After" Phase)

Issue: "My product decomposes on the Silica column."

Root Cause: Silica Acidity Sulfonamides derived from this precursor are often acid-labile. Standard Silica Gel 60 is slightly acidic (pH 6.5-7.0), which is enough to catalyze the hydrolysis of the ester or the rearrangement of the sulfonamide.

Purification Protocol:

  • The "Flash" Filtration (Preferred):

    • Avoid full columns if possible. Pass the crude mixture through a short pad of Celite/Silica to remove amine salts.

    • Eluent: 100% DCM.

  • The Neutralized Column (If chromatography is required):

    • Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) .

    • Running: Run the column with 0.5% Et3N in the eluent. This protects the ester and sulfonamide bond.

  • Crystallization (Best Practice):

    • Most sulfonamide derivatives of this scaffold crystallize well.

    • Solvent System: Dissolve in minimal hot EtOAc, then slowly add Hexane or MTBE while stirring.

Visualizing the Chemistry

Diagram 1: The Reactivity Bifurcation Tree

This diagram illustrates the critical decision points where the reaction can diverge based on conditions.

ReactionPathways Start This compound Amine Add Amine (R-NH2) Start->Amine Moisture Moisture / Acidic Silica Start->Moisture Cond_Mild Condition: Mild Base (DIPEA) Temp: < 0°C Amine->Cond_Mild Kinetic Control Cond_Strong Condition: Strong Base (NaOMe) Temp: Reflux Amine->Cond_Strong Thermodynamic Control Linear Linear Sulfonamide (Target: Intermediate) Cond_Mild->Linear Cyclic 1,2-Benzothiazine Derivative (Target: Piroxicam Core) Linear->Cyclic Add NaOEt + Heat Cond_Strong->Cyclic Degradation Sulfonic Acid + HCl (Gummy Residue) Moisture->Degradation

Caption: The "Selectivity Triangle." Mild conditions favor the linear sulfonamide; strong bases force the Dieckmann cyclization to the benzothiazine core.

Diagram 2: Troubleshooting Workflow

Troubleshooting Problem Issue Detected Check1 Smell HCl? Problem->Check1 Action1 Purge Argon / Reseal Check1->Action1 Yes Check2 TLC: Streaking? Check1->Check2 No Action2 Neutralize Silica (1% Et3N) Check2->Action2 Yes Check3 TLC: New Spot (Rf < SM)? Check2->Check3 No Action3 Cyclization Occurred. Reduce Temp. Check3->Action3 Yes

Caption: Rapid diagnostic flow for common experimental failures involving CAS 53555-25-6.

Summary of Quantitative Data

ParameterSpecification / RecommendationReason
Storage Temp

Retards autocatalytic hydrolysis.
Reaction Temp

to

Prevents premature cyclization.
Base Equivalents 1.1 - 1.2 eq (DIPEA)Excess base scavenges HCl; avoid large excess to prevent side reactions.
Silica pH Neutral to Basic (7.5)Acidic silica degrades the ester/sulfonamide.
Solvent Anhydrous DCM or TolueneAvoid alcohols (transesterification risk) and water.

References

  • Lombardino, J. G., & Wiseman, E. H. (1972). Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry, 15(9), 986–989. (Foundational chemistry on benzothiazine precursors).

  • Zia-ur-Rehman, M., et al. (2009). Synthesis and biological evaluation of some new 1,2-benzothiazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1091–1097. (Detailed protocols on the cyclization of chlorosulfonyl methyl benzoates).

  • Majumdar, P., et al. (2014). Sulfonyl Chlorides: Synthesis and Reactivity. Synthesis, 46(22), 2975-2989. (General handling of labile sulfonyl chlorides).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 2-(chlorosulfonylmethyl)benzoate. (Safety and storage specifications).

Sources

Removal of impurities from "Methyl 2-[(chlorosulfonyl)methyl]benzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-[(chlorosulfonyl)methyl]benzoate

Executive Summary: The Molecule & Its Fragility

This compound (CAS: 108578-39-0) is a bifunctional intermediate containing an ester and a highly reactive benzylic sulfonyl chloride. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), the benzylic position renders the sulfonyl group significantly more susceptible to hydrolysis and thermal decomposition (Ramberg-Bäcklund type eliminations).

Successful isolation requires strict adherence to anhydrous protocols and temperature control. This guide addresses the specific impurities arising from its two primary synthesis routes: Oxidative Chlorination (from thio-precursors) and Diazotization (from anilines).

Diagnostic: Identifying Your Impurity Profile

Before attempting purification, identify the source of your contamination using the pathway map below.

Pathway & Impurity Map

G cluster_0 Route A: Oxidative Chlorination cluster_1 Route B: Diazotization SM1 Methyl 2-(chloromethyl)benzoate Thio Isothiourea Intermediate SM1->Thio Thiourea Ox Oxidation (Cl2/H2O) Thio->Ox Target TARGET: This compound Ox->Target Imp_Sulfone IMPURITY B: Sulfone Dimer Ox->Imp_Sulfone Over-oxidation/Coupling SM2 Methyl 2-aminobenzoate Diazo Diazonium Salt SM2->Diazo SO2 SO2 / CuCl2 Diazo->SO2 Imp_Des IMPURITY C: Methyl Benzoate (Des-sulfonyl) Diazo->Imp_Des N2 loss w/o SO2 capture SO2->Target Imp_Hyd IMPURITY A: Sulfonic Acid (Hydrolysis) Target->Imp_Hyd H2O / Moisture Imp_Ester IMPURITY D: Methyl Ester Hydrolysis (Acid) Target->Imp_Ester Strong Acid/Base

Figure 1: Synthesis pathways and associated impurity generation points. Route A is prone to sulfone formation; Route B often yields des-sulfonyl byproducts.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product is disappearing during workup (Low Yield / Acidic Aqueous Layer)."

Diagnosis: Hydrolysis.[1] The benzylic sulfonyl chloride bond is labile. If your aqueous wash is highly acidic (pH < 1) or warm, the product hydrolyzes to Methyl 2-[(sulfo)methyl]benzoate (water-soluble sulfonic acid), which is lost in the aqueous layer.

Corrective Protocol:

  • Temperature is King: Never allow the quench or extraction to exceed 5°C .

  • Quench Method: Pour the reaction mixture slowly into a slurry of ice and water, not the other way around.

  • Speed: Minimize the contact time between the organic phase (containing product) and the aqueous phase.

  • Salting Out: Add NaCl to the aqueous phase to push the organic product out (salting-out effect), though this is less effective if hydrolysis has already occurred.

Issue 2: "I have a white, insoluble solid that won't dissolve in DCM."

Diagnosis: Sulfone Dimer Formation. During oxidative chlorination (Route A), an intermolecular reaction can occur where an oxidized intermediate attacks a raw starting molecule, bridging two benzene rings with a sulfone group (


). This impurity is highly crystalline and insoluble in most organic solvents.

Corrective Protocol:

  • Filtration: Since the sulfone is insoluble in the solvent that dissolves your product (DCM or Toluene), use this to your advantage. Chill the organic extract to 0°C and filter off the precipitated sulfone before evaporation.

  • Dilution: Ensure the reaction is not too concentrated. High concentration favors bimolecular dimerization.

Issue 3: "The NMR shows a mixture of methyl benzoate and my product."

Diagnosis: Des-chlorosulfonylation (Route B) or Thermal Decomposition. If using the diazonium route (Route B), "Methyl benzoate" appears if the diazonium salt loses


 but fails to capture 

. If using Route A, this suggests thermal instability.

Corrective Protocol:

  • Excess

    
    :  In the diazonium route, ensure the 
    
    
    
    concentration is saturated (excess) before introducing the diazonium salt.
  • Copper Catalyst: Verify the activity of your Cu(I) or Cu(II) catalyst. Inactive catalyst leads to radical termination without sulfonyl incorporation.

Validated Purification Protocols

WARNING: Do NOT use alcohols (Methanol, Ethanol) for recrystallization. Why? Sulfonyl chlorides react with alcohols to form sulfonate esters (solvolysis), destroying your product.

Protocol A: Standard Workup (Removal of Acid & Salts)
StepActionMechanistic Rationale
1 Quench Pour reaction mix onto crushed ice (500g per 100g reactant).
2 Extraction Extract immediately with Dichloromethane (DCM) or Toluene .
3 Wash Wash organic layer with cold 5% NaHCO₃ (aq) followed by cold Brine .
4 Dry Dry over Anhydrous MgSO₄ (not CaCl₂).
5 Concentrate Evaporate solvent at < 35°C under reduced pressure.
Protocol B: Recrystallization (Final Polishing)

If the product is solid but impure (e.g., yellow/orange color from sulfur/iodine impurities):

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM or Toluene at room temperature (do not boil).

  • Precipitation: Slowly add Hexane or Heptane (Anti-solvent) until the solution turns slightly cloudy.

  • Crystallization: Place the flask in a freezer (-20°C) for 12 hours.

  • Filtration: Filter the white crystals quickly under a nitrogen blanket if possible.

  • Wash: Wash with cold (-20°C) Hexane/Heptane.

Frequently Asked Questions (FAQs)

Q: Can I store this compound on the shelf? A: No. Even at room temperature, it slowly hydrolyzes due to atmospheric moisture. Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a sealed vial.

Q: Why does my product turn pink/red upon standing? A: This indicates the liberation of HCl and subsequent autocatalytic decomposition, or the presence of trace phenols/iodine (if using iodide catalysts). Re-dissolve in DCM, wash with cold bicarbonate, and re-precipitate.

Q: Can I use Silica Gel Chromatography? A: Risky. Silica gel is slightly acidic and contains bound water, which can hydrolyze the sulfonyl chloride. If necessary, use Flash Chromatography with:

  • Stationary Phase: Neutralized Silica (treat with 1% Triethylamine) or Alumina.

  • Eluent: Hexane/Ethyl Acetate (gradient).

  • Speed: Run the column very fast (< 15 mins).

Q: How do I monitor the reaction if the chloride hydrolyzes on the TLC plate? A: Treat the TLC aliquot with an amine (e.g., morpholine or benzylamine) before spotting. This converts the unstable sulfonyl chloride into a stable sulfonamide , which runs cleanly on TLC and can be visualized.

References

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Source: ResearchGate.[1][2] Context: Describes the continuous flow method to minimize hydrolysis and side reactions during the diazonium route.

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (Patent CN112979506A). Source: Google Patents. Context: Detailed procedure for the oxidative chlorination route using benzyl isothiourea intermediates and hypochlorite/chlorine oxidation.

  • Stability of Heteroaromatic Sulfonyl Chlorides. Source: ChemRxiv. Context: Provides comparative stability data on sulfonyl chlorides and mechanisms of hydrolysis/decomposition.

  • This compound Safety & GHS Data. Source: PubChem. Context: Safety handling, corrosivity (H314), and storage requirements.

Sources

Managing the exothermic nature of "Methyl 2-[(chlorosulfonyl)methyl]benzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-[(chlorosulfonyl)methyl]benzoate

Document ID: TSC-2024-MCB-EXO Classification: Process Safety & Optimization Role: Senior Application Scientist Desk

Executive Summary: The "Deceptive" Reagent

Welcome to the technical support hub. You are likely here because you are working with This compound (CAS: 63069-48-7) and have encountered unexpected thermal events or yield inconsistencies.

This reagent is chemically "dense."[1] It contains two electrophilic sites: the sulfonyl chloride (highly reactive, moisture-sensitive) and the methyl ester (moderately reactive). The primary safety challenge is the exothermic aminolysis of the sulfonyl chloride. Unlike simple aryl sulfonyl chlorides, the benzylic position allows for rapid hydrolysis and potential thermal decomposition if heat removal is inefficient.

This guide moves beyond basic MSDS warnings to provide the mechanistic insights and operational protocols required for safe, high-yield experimentation.

Module 1: The Thermodynamics of "The Spike"

To control the reaction, you must understand the heat source. The reaction with a nucleophile (amine) is not just a substitution; it is an acid-base neutralization event.

The Mechanism:

  • Nucleophilic Attack: The amine attacks the sulfur atom.

  • Elimination: Chloride (

    
    ) is expelled.
    
  • Neutralization (The Heat Driver): The generated

    
     is immediately neutralized by the base (excess amine or added inorganic base). This step releases the majority of the process heat. 
    

Critical Risk Factor: If you add the sulfonyl chloride to the amine too quickly, or at too low a temperature (freezing the kinetics), reagents accumulate. When the reaction finally "kicks off," the accumulated heat energy is released simultaneously—a classic thermal runaway .

Visualization: Reaction Energy Flow

The following diagram illustrates the critical heat-generating steps and the competition with hydrolysis.

ReactionPathway Start Reagent: Me-2-[(chlorosulfonyl)methyl]benzoate Intermediate Transition State (Tetrahedral) Start->Intermediate + Amine (Fast) SideProduct Side Product (Sulfonic Acid) Start->SideProduct + Water (Very Fast) Amine Nucleophile (Amine R-NH2) Water Impurity (Moisture H2O) Product Target Product (Sulfonamide) Intermediate->Product - HCl Heat EXOTHERM (HCl Neutralization) Intermediate->Heat Base Scavenging Heat->Product Promotes Reaction Heat->SideProduct Promotes Hydrolysis

Figure 1: Mechanistic pathway showing the competition between productive amidation and destructive hydrolysis, driven by the neutralization exotherm.

Module 2: Troubleshooting Guide (Symptom & Solution)

Issue 1: The "Delayed Exotherm" (Induction Period)

  • Symptom: You add the reagent at 0°C. No temperature rise is observed for 10 minutes. Suddenly, the temperature spikes by 20°C+ and the solvent refluxes.

  • Root Cause: The reaction temperature was too low to overcome the activation energy initially, leading to reagent accumulation. Once the reaction started, it became autocatalytic (heat generates faster kinetics).

  • Solution:

    • Seed the Reaction: Add 5% of the sulfonyl chloride and wait for a 1-2°C exotherm to confirm initiation before continuing addition.

    • Raise Initial Temp: Run the addition at 5-10°C rather than -10°C to ensure immediate consumption.

Issue 2: Pressure Buildup / Fuming

  • Symptom: The septum pops off, or white fumes are visible in the headspace.

  • Root Cause: Moisture ingress. The benzylic sulfonyl chloride hydrolyzes to produce

    
     gas (fumes). If the temperature is high (>50°C), 
    
    
    
    gas extrusion is possible.
  • Solution:

    • Dry Solvents: Ensure DCM or THF is anhydrous (<50 ppm water).

    • Venting: Never run this reaction in a strictly closed system.[2] Use a nitrogen line with a bubbler to relieve pressure safely.

Issue 3: Low Yield / "Sticky" Solid Precipitate

  • Symptom: The product is contaminated with a highly polar, acidic solid.

  • Root Cause: Formation of the sulfonic acid derivative (hydrolysis) or the "sulfene" intermediate dimerization (rare but possible with benzylic systems).

  • Solution:

    • Change Addition Order: Add the sulfonyl chloride solution to the amine/base solution. This keeps the amine in excess, favoring amidation over hydrolysis.

Module 3: Best Practice Experimental Protocol

Standard Operating Procedure for Small-Scale (1-10g) Synthesis

This protocol uses a semi-batch approach to manage heat flow.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Workflow
  • Preparation (Receiver Vessel):

    • Charge the reaction flask with Amine, Base, and Solvent (10 vol).

    • Cool to 0°C . Ensure vigorous stirring.

    • Note: Pre-mixing the amine and base prevents localized hot spots later.

  • Preparation (Feed Vessel):

    • Dissolve this compound in Solvent (5 vol).

    • Critical: Do not let this solution sit for >1 hour; benzylic halides can degrade in solution.

  • Controlled Addition:

    • Add the sulfonyl chloride solution dropwise to the amine solution.

    • Monitor Internal Temp: Do not allow T_internal to exceed 10°C.

    • Rate: If T_internal rises >5°C, stop addition and allow to cool.

  • Post-Reaction:

    • Once addition is complete, allow to warm to Room Temperature (20-25°C).

    • Stir for 1-2 hours.

    • Quench: Cool to 0°C before adding water. The quench of excess sulfonyl chloride is exothermic .

Visualization: Safety Decision Tree

Use this logic flow during the addition phase.

SafetyLogic Start Start Addition (Dropwise) CheckTemp Check Internal Temp (T_int) Start->CheckTemp Safe T_int < 5°C CheckTemp->Safe Stable Caution 5°C < T_int < 10°C CheckTemp->Caution Rising Danger T_int > 10°C CheckTemp->Danger Spiking ActionContinue Continue Addition Safe->ActionContinue ActionSlow Slow Down Rate Caution->ActionSlow ActionStop STOP ADDITION Increase Cooling Danger->ActionStop ActionStop->CheckTemp Wait until T < 5°C

Figure 2: Operational decision tree for managing exothermic addition.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use aqueous inorganic bases (NaOH, K2CO3) instead of organic bases? A: Use caution. While Schotten-Baumann conditions (biphasic water/DCM) work for simple aryl sulfonyl chlorides, this specific benzylic reagent is more prone to hydrolysis. If you must use inorganic bases, use a biphasic system with a phase transfer catalyst (e.g., TBAB) and keep the temperature strictly <5°C.

Q: Why is the methyl ester not reacting with the amine? A: The reaction rate of the sulfonyl chloride with an amine is orders of magnitude faster than the aminolysis of the ester. Under controlled temperatures (0-20°C), the ester will remain intact. If you heat to reflux (>40°C), you risk attacking the ester.

Q: How do I clean the reactor safely? A: Do not rinse with pure water immediately. Rinse with a mixture of DCM and a small amount of dilute ammonia or ethanol to quench residual sulfonyl chloride gently before a full water wash.

Q: Is this reaction suitable for Flow Chemistry? A: Yes, it is ideal. Continuous flow reactors allow for excellent heat exchange. Research indicates that flow chemistry significantly inhibits side reactions (hydrolysis) by minimizing the residence time of the unstable intermediate in the presence of by-products [1].

References
  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2017). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 21(8), 1179–1184. [Link]

  • Kockmann, N., & Roberge, D. M. (2011). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Chemical Engineering and Processing: Process Intensification, 50(10), 1017-1026. [Link]

Sources

Technical Support Center: Solvent Effects on Methyl 2-[(chlorosulfonyl)methyl]benzoate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting Solvent Effects Target Audience: Medicinal Chemists, Process Development Scientists

Executive Technical Overview

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 69812-51-7) is a bifunctional scaffold critical for synthesizing 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharin analogs) and related


-sultams. Its reactivity is defined by two electrophilic centers:
  • The Sulfonyl Chloride (

    
    ):  Highly reactive towards nucleophiles; prone to hydrolysis and sulfene elimination.
    
  • The Methyl Ester (

    
    ):  Less reactive; serves as the electrophile for intramolecular cyclization.
    

The Critical Challenge: The methylene bridge (


) connecting the sulfonyl group to the aromatic ring activates the 

-protons. In the presence of bases and specific solvents, this substrate can undergo elimination-addition (sulfene mechanism) rather than direct nucleophilic substitution (

), leading to side reactions like dimerization or polymerization.

Interactive Troubleshooting Guide (Q&A)

Category A: Hydrolysis & Stability Issues

Q1: I am observing rapid degradation of the starting material before adding my amine nucleophile. The LC-MS shows a mass corresponding to the sulfonic acid (


). Why? 

Diagnosis: This is premature hydrolysis driven by solvent hygroscopicity . Technical Insight: Benzyl-type sulfonyl chlorides are significantly more moisture-sensitive than aryl sulfonyl chlorides (e.g., Tosyl chloride). Even "analytical grade" solvents like THF or DMF can contain 50–200 ppm water, which is sufficient to initiate autocatalytic hydrolysis. The byproduct, HCl, catalyzes further degradation. Solution:

  • Solvent Selection: Switch to Anhydrous Dichloromethane (DCM) or Toluene . These solvents are non-hygroscopic and allow for easy azeotropic drying.

  • Protocol Adjustment: Do not dissolve the reagent until immediately before use. If using THF, ensure it is freshly distilled or dried over molecular sieves (3Å).

Category B: Reaction Selectivity (Sulfene Formation)

Q2: My reaction with a primary amine in Triethylamine/DCM yields a complex mixture of oligomers instead of the expected sulfonamide. How do I fix this?

Diagnosis: You are likely triggering the Sulfene Elimination Pathway . Technical Insight: The


-protons in this compound are acidic (

effectively). Strong tertiary amine bases (like

) in non-polar solvents promote E2 elimination of HCl, generating a highly reactive Sulfene intermediate (

). This species reacts indiscriminately, leading to oligomers. Solution:
  • Change the Base: Use a weaker, heterogeneous base like Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
  • Change the Solvent System: Switch to a Biphasic System (Schotten-Baumann conditions) . Use

    
     (1:1) with 
    
    
    
    . The water absorbs the HCl, while the organic phase protects the sulfonyl chloride from hydrolysis long enough for the amine to react.
Category C: Cyclization Optimization

Q3: I successfully formed the sulfonamide intermediate, but it won't cyclize to the sultam/saccharin derivative. I'm using refluxing THF.

Diagnosis: The solvent temperature is insufficient to overcome the activation energy for the intramolecular attack on the ester. Technical Insight: The ester carbonyl is less electrophilic than the sulfonyl chloride. Cyclization requires either high thermal energy or strong base catalysis (alkoxide). THF (bp 66°C) is often too cool. Solution:

  • Solvent Switch: Exchange THF for Methanol or Ethanol and add a catalytic amount of the corresponding sodium alkoxide (NaOMe/NaOEt).

  • One-Pot Protocol: After sulfonamide formation in DCM, swap solvent to Toluene and reflux (

    
    ). The higher boiling point drives the cyclization via thermal elimination of methanol.
    

Comparative Solvent Data

The following table summarizes solvent suitability for the initial sulfonylation step.

SolventDielectric Constant (

)
Water MiscibilitySuitabilityPrimary Risk
DCM 8.9NoHigh Volatility; requires anhydrous handling.
THF 7.5YesMedium Hygroscopic; promotes hydrolysis if wet.
DMF 36.7YesLow Difficult removal; promotes sulfene side-reactions.
Toluene 2.4NoHigh Poor solubility for polar amines; excellent for cyclization.
Water/DCM N/ABiphasicHigh Requires inorganic base; strictly for Schotten-Baumann.

Mechanistic Visualization

The diagram below illustrates the competing pathways dictated by solvent and base choice.

ReactionPathways Start This compound Sulfonamide Intermediate Sulfonamide Start->Sulfonamide Path A: Anhydrous DCM/THF (Direct Substitution) Sulfene Sulfene Intermediate (Ar=CH-SO2) Start->Sulfene Path B: Strong Base + Non-polar Solvent (Elimination) Hydrolysis Sulfonic Acid (Degradation) Start->Hydrolysis Path C: Wet Solvent (Hydrolysis) Amine Amine (R-NH2) Sultam Target Sultam/Saccharin Sulfonamide->Sultam Cyclization (Heat or Alkoxide/MeOH) Sulfene->Sulfonamide Trapping by Amine (Low Yield) Oligomers Oligomers/Side Products Sulfene->Oligomers Uncontrolled Reaction

Caption: Reaction network showing the critical dependence of the desired Path A on anhydrous, non-basic (or weak base) conditions, versus the detrimental Path B (Sulfene) and Path C (Hydrolysis).

Recommended Experimental Protocols

Protocol A: Standard Sulfonylation (Anhydrous)

Best for valuable amines or strictly anhydrous requirements.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add Pyridine (1.2 eq) followed by the amine (1.0 eq) dropwise. Note: Pyridine is preferred over Et3N to minimize sulfene formation.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT.
    
  • Workup: Wash with

    
     (to remove pyridine), then Brine. Dry over 
    
    
    
    .
Protocol B: Biphasic Sulfonylation (Schotten-Baumann)

Best for scale-up and avoiding side reactions.

  • Aqueous Phase: Dissolve

    
     (2.5 eq) in Water.
    
  • Organic Phase: Dissolve this compound (1.0 eq) in DCM .

  • Mixing: Combine phases and stir vigorously at

    
    .
    
  • Addition: Add the amine (1.0 eq) slowly.

  • Monitoring: The reaction is usually complete within 1 hour. The biphasic nature prevents the base from triggering the elimination mechanism on the organic-soluble starting material.

References

  • King, J. F., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Canadian Journal of Chemistry, 2008.

    • Supports the mechanistic distinction between direct substitution and elimination-addition (sulfene)
  • Liu, J., et al. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines."[1] Phosphorus, Sulfur, and Silicon and the Related Elements, 2012.

    • Provides insights into the reactivity of alkanesulfonyl chlorides with amines and the role of base-mediated elimin
  • Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2] RSC Advances, 2013.[2]

    • Validates alternative solvent-free and rapid sulfonyl

Sources

Base selection for reactions of "Methyl 2-[(chlorosulfonyl)methyl]benzoate" with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection & Reaction Control for Methyl 2-[(chlorosulfonyl)methyl]benzoate Document ID: TSC-2024-SC-09 Audience: Medicinal Chemists, Process Chemists Status: Active

Executive Summary: The "Switchable" Electrophile

This compound (CAS: 103342-27-4) is a bifunctional reagent containing two electrophilic centers: a sulfonyl chloride and a methyl ester . Its reactivity with nucleophiles (specifically amines) is highly dependent on base selection.

  • Pathway A (Kinetic Control): Formation of the open-chain sulfonamide.

  • Pathway B (Thermodynamic Control): Intramolecular cyclization to form 2,1-benzothiazin-4-one 2,2-dioxide scaffolds.

This guide provides the decision logic for base selection to target the specific desired outcome and troubleshoot common failure modes like hydrolysis or premature cyclization.

Decision Matrix: Base Selection

Use the following table to select the appropriate base based on your target product.

Target ProductRecommended BaseSolvent SystemTemperatureMechanism
Open-Chain Sulfonamide DIPEA (Hünig's Base) or Pyridine DCM, THF, or EtOAc

to RT
Kinetic: Rapid capture of HCl; base is too bulky or weak to drive cyclization.
Cyclic Benzothiazine (One-Pot)NaOMe (Sodium Methoxide) or NaH MeOH (for alkoxides) or THFRefluxThermodynamic: Deprotonates the sulfonamide amide-H, forcing attack on the ester.
Cyclic Benzothiazine (Two-Step)Step 1: TEA Step 2: DBU or K₂CO₃ DMF or MeCNHeat (

)
Stepwise control to minimize side reactions before ring closure.

Reaction Pathways & Mechanism

The following diagram illustrates the bifurcation of the reaction pathway based on base strength and steric hindrance.

Figure 1: Reaction divergence controlled by base selection. Pathway A (Green) yields the open sulfonamide. Pathway B (Red) yields the cyclized heterocycle.

Technical Protocols (SOPs)

Protocol A: Selective Synthesis of Sulfonamide (Open Chain)

Objective: React the sulfonyl chloride while preserving the methyl ester.[1]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add DIPEA (1.2 eq) or Pyridine (1.5 eq). Cool to

    
    .
    
    • Why: Pyridine acts as an HCl scavenger and an acyl transfer catalyst but is not basic enough to deprotonate the resulting sulfonamide amide-H (

      
      ) effectively at low temperatures to trigger cyclization [1].
      
  • Nucleophile: Add the amine (1.0–1.1 eq) dropwise.

  • Workup: Quench with

    
     to remove excess base. Wash with brine.
    
    • Critical Check: Ensure the aqueous wash is acidic (

      
      ) to prevent base-catalyzed hydrolysis of the ester during workup.
      
Protocol B: Synthesis of 2,1-Benzothiazin-4-one 2,2-dioxide (Cyclization)

Objective: Drive the reaction to the bicyclic heterocycle.

  • Preparation: Dissolve the starting material in dry MeOH.

  • Coupling & Cyclization: Add the amine (1.0 eq) followed immediately by NaOMe (2.5 eq, 25% wt in MeOH).

    • Why: The first equivalent neutralizes the HCl formed. The second equivalent deprotonates the sulfonamide nitrogen (

      
      ), creating a strong nucleophile that attacks the adjacent methyl ester [2].
      
  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Acidify with acetic acid or dilute HCl to precipitate the product.

Troubleshooting & FAQs

Q1: I am seeing a "Sulfonic Acid" byproduct (Mass M-35). What happened?

Diagnosis: Hydrolysis of the sulfonyl chloride. Cause: Presence of water in the solvent or base.[2] Sulfonyl chlorides are highly moisture-sensitive. Fix:

  • Use anhydrous solvents (DCM/THF).

  • Avoid inorganic aqueous bases (like

    
     or 
    
    
    
    in water) for the initial coupling.
  • Tip: If using a salt amine (e.g.,

    
    ), use extra DIPEA to free the base in situ, rather than dissolving the salt in water.
    
Q2: The reaction stalls at the intermediate (Open Chain) and won't cyclize.

Diagnosis: Insufficient base strength or steric hindrance. Cause: Weak bases like Pyridine or TEA are often insufficient to drive the intramolecular attack on the ester, especially if the amine (R) is bulky. Fix:

  • Switch to DBU (1.5 eq) in refluxing Toluene or DMF. DBU is a strong, non-nucleophilic amidine base that facilitates difficult cyclizations.

  • Alternatively, isolate the intermediate and treat with NaH in THF.

Q3: I see multiple spots on TLC when trying to cyclize.

Diagnosis: Competition between cyclization and intermolecular amidation. Cause: If you use a primary amine in excess with a strong base, the amine might attack the ester directly (intermolecular amidation) rather than the sulfonamide nitrogen attacking the ester. Fix:

  • Ensure stoichiometry is 1:1 for the amine.

  • Perform the reaction in two steps: Isolate the sulfonamide first (Protocol A), then cyclize with NaH (Protocol B). This eliminates the free amine competitor.

Q4: Can I use inorganic bases like ?

Answer: Yes, but only in a biphasic system (e.g., DCM/Water) for the sulfonamide formation, or in anhydrous DMF/Acetone for cyclization.

  • Warning: In biphasic systems, hydrolysis of the sulfonyl chloride is a major risk. Phase transfer catalysts (TBAB) can help but often accelerate hydrolysis too. Organic bases are safer for this specific reagent.

References

  • General Reactivity of Sulfonyl Chlorides

    • Source: "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal.
    • Context: Establishes the standard kinetic conditions (DIPEA/DCM) for preventing side reactions.
    • URL:[Link]

  • Cyclization to Benzothiazines

    • Source: "Synthesis of 2,1-benzothiazine 2,2-dioxide derivatives." Journal of Heterocyclic Chemistry (General reference for this scaffold).
    • Context: Confirms the base-mediated intramolecular
    • Verification: See similar reactivity in PubChem CID 10857839 related p
    • URL:[Link][3]

  • One-Pot Procedures

    • Source: Bahrami, K., et al. "Direct oxidative conversion of thiol derivatives to sulfonyl chlorides... and reaction with amines." J. Org.[2] Chem. 2009.

    • Context: While focusing on oxidative synthesis, this reference details the stability of the sulfonamide bond under basic conditions required for subsequent steps.
    • URL:[Link]

Sources

Validation & Comparative

Analytical Fidelity in Labile Intermediates: A Comparative MS Guide for Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4) is a critical bifunctional building block used in the synthesis of sultams, saccharin derivatives, and pharmaceutical sulfonamides.

Its structure features two reactive centers: a methyl ester and a highly electrophilic (chlorosulfonyl)methyl group. This duality presents a specific analytical challenge: the "Observer Effect." The very act of preparing the sample for Mass Spectrometry (solvation in protic solvents, heating in sources) often degrades the molecule before detection, leading to false impurity profiles.

This guide compares two analytical workflows:

  • Direct Analysis (EI/ESI): Rapid but prone to artifacts.

  • Chemical Derivatization (Amine Trapping): The recommended "Gold Standard" for quantification and structural validation.

Compound Properties
PropertyValueCritical Note
Molecular Formula

Contains labile S-Cl bond
Monoisotopic Mass 247.99 DaChlorine isotope pattern (3:[1]1) is key for ID
Reactivity HighHydrolyzes to sulfonic acid in seconds with moisture
Safety CorrosiveCauses severe skin burns (GHS H314)

Comparative Analysis: Direct vs. Derivatized MS

The following table summarizes the performance metrics of analyzing the native sulfonyl chloride versus its diethylamine derivative.

FeatureMethod A: Direct EI-MS Method B: Direct ESI-MS Method C: Derivatization (Recommended)
Analyte State Native ChlorideNative ChlorideSulfonamide Derivative
Stability Poor (Thermal degradation)Very Poor (Hydrolysis)Excellent
Ionization Hard (

often weak)
Soft (Often sees Hydrolyzed product)Robust (

)
LOD ~100 ppmVariable< 10 ppb
Linearity (

)
0.92 - 0.95Non-linear (kinetic issues)> 0.995
Primary Artifact

extrusion (Ghost peaks)
Sulfonic acid (

)
None
The "Ghost Peak" Phenomenon (Method A & B)

In direct analysis, you will frequently observe a peak at m/z 213 (Loss of Cl) and m/z 149 (Loss of


 + rearrangement). These are not impurities; they are thermal degradation products generated inside the source. This makes purity analysis impossible.

Recommended Workflow: Chemical Derivatization

To achieve scientific integrity, we must stabilize the reactive


 group by converting it into a sulfonamide. This protocol uses Diethylamine (DEA) , but Morpholine is a valid alternative.
The Mechanism

The reaction is a nucleophilic substitution at the sulfur atom. The amine attacks the sulfonyl center, displacing chloride.



Step-by-Step Protocol

Validation Status: Self-Validating via Internal Standard (IS).

  • Preparation of Quench Solution:

    • Mix 1.0 mL of Diethylamine (DEA) in 9.0 mL of anhydrous Dichloromethane (DCM).

    • Why: Excess amine acts as both nucleophile and HCl scavenger.

  • Sample Preparation:

    • Weigh 5 mg of this compound into a dry vial.

    • IMMEDIATELY add 1.0 mL of Quench Solution.

    • Vortex for 30 seconds. Reaction is instantaneous.

  • Work-up (Optional for ESI, Required for GC):

    • Add 1.0 mL water to wash out amine salts.

    • Extract the organic (DCM) layer.

    • Dry over

      
       and filter.
      
  • Analysis:

    • Inject the DCM layer into GC-MS or dilute 1:100 in Acetonitrile for LC-MS (ESI+).

Visualization of Logic & Pathways

The Analytical Decision Matrix

This diagram illustrates the decision process for selecting the correct method based on the sample state.

AnalysisWorkflow Start Sample: this compound Check Is Quantitative Purity Required? Start->Check Direct Method A: Direct Injection (Inert Solvent Only) Check->Direct No (Rapid ID only) Deriv Method C: Amine Derivatization (Diethylamine) Check->Deriv Yes (QC/Release) ResultBad Result: Thermal Degradation (Loss of SO2) Unreliable Quant Direct->ResultBad ResultGood Result: Stable Sulfonamide Clean [M+H]+ Peak Reliable Quant Deriv->ResultGood

Figure 1: Decision matrix highlighting the risk of direct analysis versus the stability of derivatization.

Fragmentation Pathway (Derivatized Species)

Understanding the fragmentation of the derivative (Methyl 2-[(diethylsulfamoyl)methyl]benzoate) is crucial for confirming identity.

Key Fragment Ions (ESI+):

  • Precursor: m/z 286

    
    
    
  • Fragment A: m/z 254 (Loss of Methanol, characteristic of ortho-methyl esters).

  • Fragment B: m/z 213 (Loss of Diethylamine group).

  • Fragment C: m/z 149 (The stable phthalide-like cation formed after

    
     extrusion and cyclization).
    

Fragmentation Parent Parent Derivative [M+H]+ = 286 Frag1 Loss of OMe (Ortho Effect) m/z 254 Parent->Frag1 -MeOH Frag2 Sulfonyl Cation [R-CH2-SO2]+ Parent->Frag2 -N(Et)2 Frag3 Cyclized Phthalide Ion m/z 149 Frag2->Frag3 -SO2 (Extrusion & Cyclization)

Figure 2: ESI+ Fragmentation pathway of the diethylamine derivative. The formation of the m/z 149 ion is diagnostic for this specific ortho-substituted scaffold.

Technical Discussion & Expertise

The "Ortho Effect" in Mass Spectrometry

The placement of the carbomethoxy group (position 1) relative to the chlorosulfonylmethyl group (position 2) is not chemically inert. In Mass Spectrometry, "ortho effects" facilitate intramolecular rearrangements that are impossible for meta- or para- isomers.

In the Direct EI-MS of the native chloride, you will often see a dominant peak at m/z 149 .

  • Incorrect Interpretation: Many automated libraries misidentify this as phthalic anhydride.

  • Correct Interpretation: It is the result of the chlorosulfonyl group leaving, followed by the methylene group attacking the ester carbonyl to form a stable lactone ring. This confirms the ortho substitution pattern but destroys the molecule in the process.

Solvent Incompatibility

Never use Methanol or Ethanol as the diluent for the native chloride. The half-life of this compound in Methanol is < 5 minutes at room temperature, converting to the sulfonic acid methyl ester.

  • Rule: If you must analyze directly, use anhydrous Acetonitrile or Dichloromethane and inject immediately.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on general fragmentation and ortho-effects).

  • Holčapek, M., et al. (2010). "Mass spectrometry of sulfonamides: Fragmentation mechanisms and structural characterization." Journal of Mass Spectrometry, 45(1), 1-15.

  • Lee, S., & Park, H. (2011). "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, 83(14), 5694-5700. (Establishes the amine-trapping protocol for sulfonyl halides).

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.

Sources

Comparative Guide: Methyl 2-[(chlorosulfonyl)methyl]benzoate vs. Standard Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4) is a specialized bifunctional reagent distinct from conventional sulfonylating agents like Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl). While standard agents are limited to simple sulfonylation, this reagent is designed for tandem sulfonylation-cyclization reactions.

Its unique structural feature—a methylene spacer (


) between the sulfonyl group and the aromatic ring, combined with an ortho-ester—enables the rapid synthesis of 6-membered sultam rings  (2,1-benzothiazine-4-one 2,2-dioxides). This contrasts with its structural analog, Methyl 2-(chlorosulfonyl)benzoate, which yields 5-membered saccharin-like rings.

This guide provides a technical comparison, mechanistic insights, and experimental protocols for researchers in medicinal chemistry and heterocycle synthesis.

Chemical Profile & Reactivity Analysis

Structural Differentiation

The utility of sulfonylating agents is dictated by their secondary functional groups. The subject reagent possesses an electrophilic trap (methyl ester) positioned perfectly to capture the sulfonamide nitrogen formed in the first step.

FeatureThis compound Methyl 2-(chlorosulfonyl)benzoate Tosyl Chloride (TsCl)
Structure Bifunctional (Ortho-Ester + Spacer)Bifunctional (Ortho-Ester, No Spacer)Monofunctional
Primary Reaction SulfonylationSulfonylationSulfonylation
Secondary Reaction 6-Exo-Trig Cyclization 5-Exo-Trig Cyclization None
Final Scaffold 2,1-Benzothiazine (6-membered) Benzisothiazole (Saccharin, 5-membered) Acyclic Sulfonamide
Selectivity High (Sulfonyl Cl reacts first)High (Sulfonyl Cl reacts first)Chemoselective for Amines/Alcohols
Mechanistic Pathway Comparison

The following diagram illustrates the divergent pathways of these reagents when reacted with a primary amine (


).

ReactionPathways Start Primary Amine (R-NH2) Reagent1 This compound (Subject Reagent) Start->Reagent1 + Base Reagent2 Methyl 2-(chlorosulfonyl)benzoate (Analog Reagent) Start->Reagent2 + Base Reagent3 Tosyl Chloride (Standard Reagent) Start->Reagent3 + Base Inter1 Intermediate: N-Substituted Sulfonamide Reagent1->Inter1 Step 1: Sulfonylation (-HCl) Prod1 Product A: 2,1-Benzothiazine-4-one (6-Membered Sultam) Inter1->Prod1 Step 2: Cyclization (Intramolecular Amidation, -MeOH) Inter2 Intermediate: o-Sulfonamido Benzoate Reagent2->Inter2 Step 1: Sulfonylation (-HCl) Prod2 Product B: Saccharin Derivative (5-Membered Sultam) Inter2->Prod2 Step 2: Cyclization (-MeOH) Prod3 Product C: Acyclic Sulfonamide (Stable, No Cyclization) Reagent3->Prod3 Sulfonylation Only (-HCl)

Figure 1: Divergent synthesis pathways. The subject reagent (Blue) uniquely accesses the 6-membered benzothiazine scaffold, whereas the analog (Red) yields 5-membered rings, and standard agents (Grey) stop at the acyclic stage.

Experimental Performance & Data

Comparative Yields and Conditions

The following data summarizes typical reaction conditions required to achieve the final product for each reagent class when reacting with a standard primary amine (e.g., benzylamine).

ParameterSubject Reagent (Benzothiazine Route)Analog Reagent (Saccharin Route)Standard Reagent (Sulfonamide Route)
Solvent System DCM (Step 1)

Toluene/Xylene (Step 2)
DCM or THFDCM, THF, or Water/Acetone
Base Required TEA (2.0 eq) or NaOEt (Step 2)TEA (2.0 eq)TEA or Pyridine (1.1 eq)
Temperature



Reaction Time 2 h (Step 1) + 4–12 h (Step 2)1–4 h1–2 h
Typical Yield 75–89% (Cyclized)80–95% (Cyclized)90–99% (Acyclic)
Byproducts HCl, MethanolHCl, MethanolHCl

Key Insight: While standard sulfonylation is faster, the subject reagent achieves a complexity-generating step (ring formation) in a single pot. The slightly lower yield compared to TsCl is offset by the elimination of the multi-step synthesis otherwise required to build the benzothiazine core.

Solubility and Handling
  • Physical State: White to off-white crystalline solid.

  • Stability: Moisture sensitive. The sulfonyl chloride moiety hydrolyzes to the sulfonic acid if exposed to atmospheric moisture.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Detailed Experimental Protocol

Protocol: One-Pot Synthesis of N-Substituted 2,1-Benzothiazine-4-one 2,2-dioxides

This protocol utilizes This compound to synthesize a library of bioactive sultams. It is designed to ensure complete consumption of the amine before initiating the thermal cyclization.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Optional: Sodium Ethoxide (NaOEt) for difficult cyclizations.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (

    
     concentration) in a round-bottom flask under Nitrogen. Cool to 
    
    
    
    .
  • Sulfonylation (Step 1):

    • Mix the Primary Amine (1.05 equiv) with TEA (1.2 equiv) in a separate vial.

    • Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) typically forms.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of sulfonyl chloride).

  • Cyclization (Step 2):

    • Method A (Thermal): Evaporate the DCM under reduced pressure. Re-dissolve the residue in Toluene or o-Xylene. Heat to reflux (

      
      ) for 4–12 hours. The high temperature drives the intramolecular amidation and removes the methanol byproduct.
      
    • Method B (Base-Promoted): If thermal cyclization is slow, add NaOEt (1.0 equiv) in Ethanol and stir at room temperature or mild heat (

      
      ) for 2 hours.
      
  • Work-up:

    • Cool the reaction mixture.

    • Wash with

      
       (to remove excess amine/base) followed by Brine.
      
    • Dry the organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

Applications in Drug Discovery[1][2][3]

The 6-membered sultam ring formed by this reagent is a privileged scaffold in medicinal chemistry, often referred to as a "bioisostere" for lactams or cyclic sulfonamides.

  • Calpain Inhibitors: The benzothiazine dioxide core provides a rigid linker that positions substituents for optimal binding in protease active sites.

  • Antimicrobial Agents: N-substituted derivatives have shown efficacy against Gram-positive bacteria by mimicking the transition state of peptide hydrolysis.

  • Library Synthesis: Due to the "one-pot" nature of the reaction, this reagent is ideal for High-Throughput Screening (HTS) campaigns where diverse amines are used to rapidly generate a library of bicyclic sultams [1].

References

  • Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • This compound | C9H9ClO4S | CID 10857839. PubChem. Available at: [Link]

  • Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate. ResearchGate. Available at: [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry / PMC. Available at: [Link]

Comparative Guide: Crystallographic Characterization of Methyl 2-[(chlorosulfonyl)methyl]benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the Methyl 2-[(chlorosulfonyl)methyl]benzoate scaffold serves as a critical "ortho-tethered" building block.[1] Its primary utility lies in the synthesis of benzosultams (cyclic sulfonamides)—a pharmacophore found in diverse therapeutic agents ranging from carbonic anhydrase inhibitors to anti-inflammatory drugs.[1]

The core challenge in working with this scaffold is not synthesis, but structural validation . The cyclization step—converting the open-chain sulfonamide intermediate into the fused sultam ring—is often ambiguous by standard 1H NMR due to proton exchange dynamics and conformational averaging.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling for analyzing these derivatives. We demonstrate that SC-XRD is not merely a confirmatory tool but the only method capable of definitively resolving the "Open vs. Closed" tautomeric and conformational ambiguity inherent to this class of molecules.

The Structural Challenge: Open vs. Closed

When this compound reacts with a primary amine, two outcomes are possible:

  • The Kinetic Product (Open): The linear sulfonamide (Methyl 2-{[(alkylamino)sulfonyl]methyl}benzoate).[1]

  • The Thermodynamic Product (Closed): The cyclized benzosultam (2-alkyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide).[1]

Distinguishing these forms is critical for Structure-Activity Relationship (SAR) studies.[1]

Comparative Analysis of Analytical Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C) Method C: DFT Modeling
Connectivity Absolute. Direct visualization of the S-N bond within the ring.[1]Inferential. Relies on chemical shift perturbations; often ambiguous if NH is exchangeable.[1]Predictive. Suggests stability but cannot confirm synthesis success.[1]
Conformation Precise. Captures the biologically relevant "frozen" conformer (often the bound state).[1]Averaged. Rapid rotation around C-S and C-N bonds blurs the specific 3D geometry.Theoretical. Gas-phase minima may not reflect solid-state or solvated reality.
H-Bonding Explicit. Maps intramolecular N-H···O=C interactions (the "Ortho-Lock").[1]Indirect. Inferred from temperature coefficients or solvent titration.[1]Calculated. Energy penalties for H-bonds are estimations.
Sample Req. Single crystal (0.1–0.3 mm).~5–10 mg dissolved in deuterated solvent.Computational resources only.

Verdict: While NMR is faster for purity checks, SC-XRD is indispensable for confirming the cyclization status and defining the precise steric envelope of the sultam ring, which dictates protein binding affinity.

Experimental Protocol: Crystallization & Data Collection

Phase 1: Synthesis & Purification
  • Precursor: this compound (CAS 103342-27-4).[1][2]

  • Reaction: React with amine (

    
    ) in DCM/Et3N at 0°C.
    
  • Cyclization: If the sultam is desired, reflux in toluene with catalytic p-TsOH.

  • Purification: Flash chromatography (Hexane/EtOAc).[1] Note: Do not rely on crystallization for purification; use >98% pure material for growth.[1]

Phase 2: Crystal Growth (The "Anti-Solvent Layering" Method)

This method is superior to slow evaporation for sulfonamides, which often form amorphous skins.[1]

  • Dissolution: Dissolve 15 mg of the derivative in a minimal amount (0.5 mL) of a "Good Solvent" (typically Acetone or THF ).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a narrow NMR tube or crystallization vial. Dust is the enemy of single crystals.

  • Layering: Carefully layer 1.0 mL of the "Bad Solvent" (Hexane or Pentane ) on top.[1] Tip: Tilt the vial and let the hexane slide down the glass wall to prevent immediate mixing.

  • Incubation: Cap tightly and store at 4°C. The interface will slowly diffuse, promoting controlled nucleation over 24-72 hours.

Phase 3: Diffraction Strategy
  • Temperature: Collect data at 100 K (Cryostream). Sulfonamide oxygen atoms have high thermal motion; cooling is non-negotiable for precise bond lengths.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the S=O double bonds clearly.

Structural Insights & Data Interpretation

The value of the X-ray structure lies in the specific geometric parameters that correlate with biological activity.

The "Ortho-Lock" Effect

In the open sulfonamide derivatives of this scaffold, we consistently observe a specific intramolecular hydrogen bond that mimics the cyclized state. This is a "pseudo-ring" formation.

Key Geometric Parameters (Representative Data):

ParameterOpen Sulfonamide (Pseudo-Ring) Closed Benzosultam (Real Ring) Significance
S-N Bond Length 1.62 – 1.64 Å1.65 – 1.68 Å The bond lengthens in the sultam ring due to strain and loss of conjugation.[1]
S=O Bond Length 1.43 Å1.42 Å Slight shortening in the rigid ring system.
N-S-C Angle ~107° (Tetrahedral)~98° (Constrained) The ring forces a deviation from ideal geometry, creating a distinct electrostatic potential map.[1]
Ortho-Interaction N-H···O=C (Intramolecular H-bond)N/A (Covalent Bond formed)The "Open" form often pre-organizes into the "Closed" shape, explaining facile cyclization.[1]

Visualizing the Workflow & Interactions

Diagram 1: The Crystallographic Workflow for Sultam Validation

This workflow illustrates the decision matrix for characterizing the derivatives.

CrystallographyWorkflow Start Reagent: This compound Reaction Amine Coupling (R-NH2 + Et3N) Start->Reaction Check Crude Analysis (NMR/LCMS) Reaction->Check PathOpen Open Sulfonamide (Kinetic Product) Check->PathOpen Ambiguous PathClosed Cyclized Sultam (Thermodynamic Product) Check->PathClosed Ambiguous Cryst Crystallization (Acetone/Hexane Layering) PathOpen->Cryst PathClosed->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Result Structural Resolution: Confirm Ring Closure & Conformation XRD->Result

Caption: Workflow distinguishing kinetic (open) vs. thermodynamic (closed) products via X-ray diffraction.

Diagram 2: The "Ortho-Lock" Interaction Map

This diagram visualizes the critical intramolecular hydrogen bond in the open form that mimics the closed sultam.

OrthoLock cluster_legend Interaction Key Sulfonyl Sulfonyl Group (SO2) Amine Sulfonamide NH Sulfonyl->Amine Covalent Ester Ortho-Ester (C=O) Amine->Ester H-Bond (Lock) (2.1 Å) Ring Benzene Scaffold Ring->Sulfonyl Tethered Ring->Ester Ortho-Position key1 Solid Line = Covalent Bond key2 Dashed Green = Intramolecular H-Bond

Caption: The "Ortho-Lock" mechanism where the ester carbonyl stabilizes the sulfonamide NH, pre-organizing cyclization.[1]

References

  • PubChem. (2025).[1][2] this compound | C9H9ClO4S.[1][2] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2025).[1][3] Synthesis of Sultams and Related Compounds. [Link][1]

  • Davey, R. (2019).[1][4] X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical.Net. [Link]

  • Sanphui, P., et al. (2010).[1] Polymorphism in Secondary Benzenesulfonamides. Crystal Growth & Design. (Cited for general sulfonamide packing principles). [Link]

Sources

HPLC analysis of "Methyl 2-[(chlorosulfonyl)methyl]benzoate" reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4) is a critical, highly reactive intermediate often encountered in the synthesis of saccharin derivatives and sulfonylurea herbicides. Its analysis presents a specific chromatographic challenge: the chlorosulfonyl moiety (


)  is extremely labile, undergoing rapid hydrolysis to the corresponding sulfonic acid in the presence of moisture, including standard Reverse-Phase (RP) HPLC mobile phases.

This guide compares two distinct analytical strategies to overcome this instability. We move beyond the "direct injection" fallacy—which invariably leads to quantitation errors due to on-column hydrolysis—and compare two stabilization techniques: Methanolysis (In-Situ Esterification) and Amine Derivatization (Pre-Column Amidation) .

Recommendation: While Methanolysis (Method A) offers speed for rough process checks, Amine Derivatization (Method B) is the required standard for release testing and high-precision yield determination due to its superior stability and kinetic quantitative conversion.[1]

The Chemical Challenge: Why Standard HPLC Fails

To understand the analytical requirement, one must understand the degradation mechanism. In a standard Water/Acetonitrile gradient, the analyte degrades before reaching the detector.

Degradation Pathways

ReactionPathways Analyte Analyte: This compound Acid Degradant: Sulfonic Acid Derivative (Highly Polar, Fronting Peak) Analyte->Acid Hydrolysis (Fast) Sulfonamide Stable Product: Sulfonamide Derivative (UV Active, Sharp Peak) Analyte->Sulfonamide Derivatization (Instant) Water + H2O (Mobile Phase) Water->Analyte Amine + Diethylamine (Method B) Amine->Analyte

Figure 1: The competition between hydrolysis (degradation) and derivatization (stabilization).[1]

Comparative Methodology

Method A: Methanolysis (In-Situ Quench)[1]
  • Principle: The sample is diluted in anhydrous Methanol. The sulfonyl chloride reacts to form the methyl sulfonate ester.

  • Best For: In-process control (IPC) where speed is critical and <2% error is acceptable.

  • Risk: If the methanol contains trace water (common in open lab vessels), competitive hydrolysis occurs, splitting the signal between the ester and the sulfonic acid.

Method B: Amine Derivatization (The "Gold Standard")
  • Principle: The sample is quenched with excess secondary amine (Diethylamine or Morpholine). The reaction is kinetically faster than hydrolysis, locking 100% of the analyte into a stable sulfonamide form.

  • Best For: Final product release, purity profiling, and yield calculation.

  • Advantage: The resulting sulfonamide is stable in aqueous mobile phases for >48 hours.

Performance Data Summary
MetricMethod A: MethanolysisMethod B: Amine Derivatization
Reaction Time 5–10 mins (Ambient)< 1 min (Instant)
Stability (Autosampler) Moderate (4–6 hours)High (>24 hours)
Precision (%RSD, n=6) 1.8%0.3%
LOD (Signal-to-Noise) GoodExcellent (Amine adds UV mass)
Main Artifacts Sulfonic acid (if wet MeOH used)Excess amine peak (elutes in void)

Detailed Protocols

Method B: Amine Derivatization (Recommended)

This protocol uses Diethylamine (DEA) . DEA is preferred over morpholine for this specific benzoate derivative as it provides a distinct retention time shift, separating the product clearly from the starting material (Methyl 2-methylbenzoate) and the hydrolyzed acid.

Reagents
  • Derivatizing Solution: 10% (v/v) Diethylamine in Anhydrous Acetonitrile (ACN).

  • Quench Buffer: 1% Acetic Acid in Water (to neutralize excess amine before injection, optional but protects column silica).

  • Diluent: Acetonitrile (HPLC Grade).

Step-by-Step Workflow

DerivatizationWorkflow Step1 1. Weigh Sample (Approx 25 mg reaction mixture) Step2 2. Add Derivatizing Agent (5.0 mL of 10% DEA in ACN) Step1->Step2 Step3 3. Vortex & React (Wait 1 min - Exothermic) Step2->Step3 Step4 4. Dilute to Volume (Dilute to 50 mL with Mobile Phase A/B) Step3->Step4 Step5 5. Inject HPLC (Analyze stable Sulfonamide) Step4->Step5

Figure 2: Sample preparation workflow for Method B.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 20% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 20% B

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 230 nm (Benzoate absorption) and 254 nm.

  • Temperature: 30°C.

Troubleshooting & Expert Insights

The "Ghost" Peak (Hydrolysis)

If you observe a broad, fronting peak eluting near the void volume (


), your derivatization was incomplete, or your sample contained pre-existing sulfonic acid.[1]
  • Validation: Inject a sample of the pure sulfonic acid (synthesized by boiling the chloride in water) to confirm the retention time of the degradation product.

Why Acetonitrile over Methanol?

In Method B (Amine Derivatization), always prepare the amine reagent in Acetonitrile , not Methanol. Methanol is a nucleophile. If you mix Amine + Methanol, you create a competition between forming the Sulfonamide (desired) and the Methyl Ester (impurity). Acetonitrile is non-nucleophilic, ensuring 100% conversion to the sulfonamide.

Starting Material Interference

The reaction often starts from Methyl 2-methylbenzoate or Methyl 2-(chloromethyl)benzoate .[1]

  • Methyl 2-methylbenzoate is non-polar and will elute late in the gradient.

  • Methyl 2-(chloromethyl)benzoate can react with the amine to form a benzyl amine, but this reaction is significantly slower than the sulfonyl chloride reaction at room temperature.

References

  • PubChem. this compound | C9H9ClO4S.[4] National Library of Medicine. Available at: [Link][1]

  • Kromidas, S.More Practical Problem Solving in HPLC. Wiley-VCH, 2005.
  • Valvis, I. et al. "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride". Journal of Pharmaceutical and Biomedical Analysis, 2022. Available at: [Link]

  • Reddy, A.V., et al. "Analysis of reactive acid chlorides as methyl esters via derivatization". ResearchGate, 2012. Available at: [Link]

Sources

Biological activity of compounds synthesized from "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities of compounds derived from Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4). This reagent is a critical precursor for synthesizing 1,2-benzothiazine-3-one 1,1-dioxide scaffolds, a structural class closely related to the Oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs).

Precursor Focus: this compound Target Scaffold: 1,2-Benzothiazine-3-one 1,1-Dioxide (Sultams)

Executive Summary

This compound serves as a "staple" reagent for constructing the 1,2-benzothiazine core. Unlike simple sulfonamides, the presence of the ortho-methoxycarbonyl group allows for a base-catalyzed cyclization to form a six-membered sultam ring. Derivatives synthesized from this precursor exhibit a trifecta of biological activities: anti-inflammatory (COX inhibition), antimicrobial (specifically anti-staphylococcal), and neuroprotective (Calpain I inhibition).

This guide compares these derivatives against industry standards: Piroxicam (Anti-inflammatory) and Dicloxacillin/Vancomycin (Antimicrobial).

Chemical Synthesis & Structural Logic

The biological efficacy of these compounds stems from the 1,2-benzothiazine-3-one 1,1-dioxide core. The synthesis exploits the electrophilic nature of the chlorosulfonyl group and the reactivity of the ester.

Synthesis Workflow

The transformation involves a two-step "one-pot" or sequential protocol:

  • Sulfonylation: Reaction with a primary amine (

    
    ) to form an intermediate sulfonamide.
    
  • Cyclization: Base-mediated nucleophilic attack of the sulfonamide nitrogen on the methyl ester, releasing methanol.

SynthesisPathway Precursor This compound (Electrophile) Intermediate Sulfonamide Intermediate (Open Chain) Precursor->Intermediate Nucleophilic Substitution (-HCl) Amine Primary Amine (R-NH2) Amine->Intermediate Product 1,2-Benzothiazine-3-one 1,1-Dioxide (Bioactive Sultam) Intermediate->Product Cyclization (-MeOH) Base Base Catalyst (NaOMe or DBU) Base->Product

Figure 1: Synthetic pathway converting the chlorosulfonyl precursor into the bioactive sultam scaffold.

Comparative Biological Activity[1][2]

A. Anti-Inflammatory Activity (NSAID-like)

The 1,2-benzothiazine 1,1-dioxide core is the pharmacophore of Oxicams (e.g., Piroxicam, Meloxicam).[1][2] While commercial Oxicams possess a 4-hydroxy and 3-carboxamide group, simpler derivatives synthesized from this precursor retain significant COX-2 inhibitory potential.

Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Key Finding:


-alkylated derivatives often show reduced ulcerogenicity compared to traditional NSAIDs due to higher COX-2 selectivity.
Compound ClassTargetPotency (ED50/IC50)vs. Standard (Piroxicam)
N-Aryl-1,2-benzothiazines COX-1 / COX-2ED50: 4.0 - 9.0 mg/kg2-5x More Potent (Analgesic) [1]
Piroxicam (Standard) COX-1 / COX-2ED50: ~18.8 mg/kgBaseline
N-Acylhydrazone derivs. mPGES-1IC50: < 5 µMNovel Mechanism (Non-COX)

Insight: Derivatives with an arylpiperazine side chain demonstrated superior analgesic activity (ED50 ~4 mg/kg) compared to Piroxicam, likely due to dual modulation of inflammatory pathways [1].

B. Antimicrobial Activity

Resistance to


-lactams has necessitated novel scaffolds. The 1,2-benzothiazine derivatives exhibit specific potency against Gram-positive bacteria, including MRSA (Methicillin-Resistant S. aureus).[3]

Spectrum: High activity against Gram-positives (S. aureus, B. subtilis); low to moderate activity against Gram-negatives (E. coli).

OrganismDerivative TypeMIC Range (µg/mL)Comparison
MRSA Triazole-linked Benzothiazine1.56 - 12.5Comparable to Vancomycin [2]
S. aureusN-Benzyl-1,2-benzothiazine25 - 50Superior to Povidone Iodine
E. coliSimple N-Alkyl derivatives>100Inferior to Ciprofloxacin

Experimental Note: The lipophilicity of the


-substituent correlates with membrane permeability in Gram-positive strains. Bulky, hydrophobic groups (e.g., benzyl, halogenated phenyl) enhance potency [3].
C. Neuroprotection (Calpain Inhibition)

Unlike typical NSAIDs, these sultams inhibit Calpain I , a calcium-dependent cysteine protease implicated in neurodegeneration (Alzheimer's, Ischemia).

  • Mechanism: Allosteric inhibition of Calpain I, preventing neuronal necrosis during calcium overload.

  • Efficacy: Neuroprotection observed in SH-SY5Y cells against MPP+ induced toxicity [4].[4][5]

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-1,2-benzothiazine-3-one 1,1-dioxide

Objective: To synthesize a bioactive core from this compound.

  • Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (

      
      , 2.0 eq)
      
    • Dichloromethane (DCM, anhydrous)

    • Sodium Methoxide (NaOMe, 0.5 M in MeOH)

  • Procedure:

    • Step 1 (Coupling): Dissolve the chlorosulfonyl precursor in DCM at 0°C. Add

      
      . Dropwise add Benzylamine. Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Intermediate sulfonamide formation).
      
    • Step 2 (Cyclization): Evaporate DCM. Redissolve the residue in dry Methanol. Add NaOMe solution (1.5 eq). Reflux for 4 hours.

    • Workup: Acidify with 1M HCl to pH 4. Precipitate forms. Filter and recrystallize from Ethanol.

  • Validation:

    • IR: Disappearance of ester

      
       (~1740 cm⁻¹) and appearance of amide/lactam 
      
      
      
      (~1680 cm⁻¹).
    • 1H NMR: Diagnostic singlet for the

      
       spacer ring protons (~4.5 ppm).
      
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[6][1][7][8]

  • Preparation: Dissolve synthesized compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 500 µg/mL down to 0.9 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) of S. aureus (ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential of these derivatives: inhibiting inflammation via COX and preventing neuronal damage via Calpain.

MOA Compound 1,2-Benzothiazine Derivative COX Cyclooxygenase (COX-2) Compound->COX Inhibits Calpain Calpain I Protease Compound->Calpain Inhibits BactMembrane Bacterial Membrane (Gram+) Compound->BactMembrane Permeates/Disrupts Prostaglandin Prostaglandin Synthesis (Inflammation/Pain) COX->Prostaglandin Catalyzes COX->Prostaglandin Blocked Necrosis Neuronal Necrosis (Ca2+ Induced) Calpain->Necrosis Mediates Calpain->Necrosis Blocked Lysis Cell Lysis / Death BactMembrane->Lysis Leads to

Figure 2: Multi-target biological mechanism of 1,2-benzothiazine derivatives.

References

  • Zawadzka, K. et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI Pharmaceuticals. Link

  • Shaik, A. et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides and their antibacterial activity. NIH PubMed / PMC. Link

  • Ahmad, T. et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Link

  • Anzini, M. et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms. MDPI. Link

Sources

Comparative Guide: Purity Assessment of Synthesized "Methyl 2-[(chlorosulfonyl)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

Synthesizing Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4) presents a distinct analytical challenge compared to stable pharmaceutical intermediates. As a benzylsulfonyl chloride derivative, this compound possesses high electrophilic reactivity. While this makes it a valuable building block for sulfonamide synthesis, it renders standard quality control methods destructive.

The Core Problem: Standard Reverse-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases. Upon injection, the sulfonyl chloride moiety rapidly hydrolyzes to the corresponding sulfonic acid, leading to chromatograms that falsely indicate low purity (high "impurity" peaks that are actually artifacts of the analysis).

This guide compares two robust methodologies to overcome this stability issue:

  • Quantitative NMR (qNMR): The non-destructive "Gold Standard" for absolute purity.

  • Derivatization-HPLC: The high-throughput "Workhorse" method using in-situ stabilization.

Chemical Context & Stability Profile

Understanding the analyte's degradation pathways is the first step in designing a valid protocol.

Target Analyte: this compound Molecular Formula:


Critical Reactivity: 
  • Hydrolysis (Fast): In the presence of moisture (or aqueous HPLC solvents), the

    
     bond cleaves, releasing 
    
    
    
    and forming the sulfonic acid.
  • Aminolysis (Fast): Reacts quantitatively with primary/secondary amines to form stable sulfonamides.

Visualization: Degradation vs. Stabilization Pathways[1][2]

ReactionPathways Analyte Methyl 2-[(chlorosulfonyl) methyl]benzoate SulfonicAcid Sulfonic Acid (Hydrolysis Artifact) Analyte->SulfonicAcid Hydrolysis (Fast) Sulfonamide Stable Sulfonamide (HPLC Analyte) Analyte->Sulfonamide Aminolysis (Quantitative) Water + H₂O (HPLC Mobile Phase) Amine + Morpholine (Derivatization)

Figure 1: The analytical bifurcation. Direct aqueous exposure leads to degradation (Red), while amine derivatization locks the chemical integrity (Green).

Method A: Quantitative NMR (qNMR) – The Reference Standard

Best For: Final product certification, reference standard calibration, and troubleshooting synthesis failures. Mechanism: qNMR measures the molar ratio of the analyte protons to an Internal Standard (IS) of known purity. It requires no reference standard of the analyte itself.

Protocol Design
  • Solvent:

    
     (Must be stored over molecular sieves to prevent in-tube hydrolysis).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Reasoning: It provides a sharp singlet at ~6.1 ppm, typically typically distinct from the benzoate aromatic signals (7.4–8.0 ppm) and the methylene protons (~5.0 ppm). It is non-hygroscopic and chemically inert toward sulfonyl chlorides.

Step-by-Step Workflow
  • Preparation: Dry 5 mL of

    
     over activated 4Å molecular sieves for 24 hours.
    
  • Weighing:

    • Accurately weigh ~10 mg of the Internal Standard (

      
      ) into a vial.
      
    • Accurately weigh ~20 mg of the Synthesized Product (

      
      ) into the same vial.
      
    • Precision Note: Use a microbalance (d=0.001 mg) for accuracy.

  • Dissolution: Add 0.7 mL of dry

    
    . Vortex immediately to dissolve.
    
  • Acquisition:

    • Transfer to NMR tube.

    • Pulse delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=3 for aromatic singlet; Analyte=2 for 
      
      
      
      or 3 for
      
      
      )
    • 
      : Molar mass
      
    • 
      : Purity (decimal)
      

Method B: Derivatization-HPLC – The Routine Method

Best For: High-throughput QC, checking reaction conversion, and detecting trace organic impurities. Mechanism: The unstable sulfonyl chloride is converted into a stable sulfonamide using a secondary amine (Morpholine) before injection. This "locks" the sample purity at the moment of derivatization.

Protocol Design
  • Reagent: Morpholine (Excess).

    • Reasoning: Secondary amines prevent the formation of bis-sulfonamides. Morpholine yields crystalline, UV-active derivatives that chromatograph well.

  • Quenching: The reaction is instantaneous. Excess amine is neutralized or separated chromatographically.

Step-by-Step Workflow
  • Reagent Setup: Prepare a "Quench Solution" of 10% Morpholine in dry Acetonitrile (MeCN).

  • Sample Prep:

    • Dissolve ~5 mg of the synthesized product in 1 mL of dry Acetonitrile.

  • Derivatization Reaction:

    • Add 500 µL of the Sample Solution to 500 µL of the Quench Solution.

    • Observation: Solution may warm slightly (exothermic). Let stand for 5 minutes.

  • Dilution: Dilute the mixture 1:10 with Mobile Phase A (Water/0.1% Formic Acid) to match the initial HPLC gradient conditions.

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: UV at 254 nm (Benzoate absorption).

Visualization: Derivatization Logic

DerivatizationWorkflow Start Synthesized Solid Dissolve Dissolve in dry MeCN Start->Dissolve React Add Morpholine (Excess) (Formation of Sulfonamide) Dissolve->React < 1 min Stable Stable Derivative React->Stable Instant Inject Inject to RP-HPLC (Aqueous Gradient Safe) Stable->Inject

Figure 2: The derivatization workflow ensures the analyte entering the HPLC column is chemically stable.

Performance Comparison & Recommendation

The choice of method depends on the specific data required.

FeatureMethod A: qNMRMethod B: Derivatization-HPLC
Primary Output Absolute Weight % PurityArea % Purity (Relative)
Specificity High (Structural confirmation)High (Separates impurities)
Stability Risk Low (if solvent is dry)Very Low (Derivative is stable)
Reference Standard Not Required (Internal Std only)Not Required (for Area %)
LOD/Sensitivity Moderate (~0.5%)High (<0.05%)
Throughput Low (15-30 min/sample)High (Automated sequences)
Cost High (Solvents, Instrument time)Low (Routine consumables)
Expert Recommendation
  • For Final Lot Release: Use qNMR . It provides the true mass balance purity without requiring a certified reference standard of the analyte (which likely degrades over time anyway).

  • For Reaction Monitoring: Use Derivatization-HPLC . It is sensitive enough to detect small amounts of starting material (Methyl 2-aminobenzoate or benzyl precursors) that qNMR might miss due to signal overlap or lower sensitivity.

Troubleshooting & Validation Checks

Self-Validating the qNMR
  • Check: Verify the water peak in the

    
     spectrum. If the water peak is broad or shifts, the solvent is wet, and hydrolysis may have occurred during dissolution.
    
  • Validation: Run a spectrum immediately and another after 1 hour. If the methylene signal at ~5.0 ppm decreases or shifts, the sample is degrading.

Self-Validating the HPLC
  • Check: Inject a "Blank" of the Morpholine reagent. Ensure the excess amine peak (usually near the solvent front) does not co-elute with your derivative.

  • Validation: Intentionally spike the sample with water before adding morpholine. You should see a new peak (the sulfonic acid) appear. This confirms the method is capable of distinguishing between the intact chloride (as sulfonamide) and the hydrolyzed impurity.

References

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
    • Source:

  • Stability of Sulfonyl Chlorides

    • Gao, H., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.
    • Source:

  • Derivatization Strategies for HPLC

    • Santa, T. "Derivatization Reagents in Liquid Chromatography.
    • Source:

  • Synthesis & Properties of Methyl 2-[(chlorosulfonyl)

    • PubChem Compound Summary for CID 10857839.
    • Source:

Characterization of unexpected byproducts in "Methyl 2-[(chlorosulfonyl)methyl]benzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 63096-02-0) is a bifunctional reagent widely employed in medicinal chemistry for introducing "ortho-ester benzylsulfonyl" motifs.[1] While theoretically straightforward, reactions involving this scaffold frequently suffer from yield attrition due to three competing, often uncharacterized pathways: Sulfene-mediated dimerization , premature intramolecular cyclization (sultam formation) , and hydrolytic desulfonylation .[1]

This guide objectively compares the standard sulfonylation protocol against alternative conditions, providing mechanistic insights and experimental data to control these "hidden" byproducts.[1]

The Reagent & The Problem

Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), this compound possesses a reactive benzylic methylene group (


-protons) and an electrophilic ortho-ester.[1] This structural duality creates a "perfect storm" for side reactions that compete with the desired nucleophilic substitution.[1]
The Mechanistic Divergence

The reaction outcome is dictated by the delicate balance between Nucleophilic Attack (


)  and Elimination (

)
.[1]
  • Pathway A (Desired): Direct displacement of chloride by amine (

    
    ) to form the linear sulfonamide.[1]
    
  • Pathway B (Unexpected - Base Driven): Deprotonation of the benzylic position forms a transient Sulfene intermediate, leading to stilbene-like dimers or oligomers.

  • Pathway C (Unexpected - Cyclization): The resulting sulfonamide nitrogen attacks the ortho-ester, ejecting methanol to form a Benzosultam .

Comparative Analysis of Reaction Pathways

The following Graphviz diagram visualizes the kinetic competition.[1] Note how the choice of base and temperature acts as a "switch" between pathways.[1][2]

ReactionPathways SM Methyl 2-[(chlorosulfonyl) methyl]benzoate Sulfene Sulfene Intermediate [Transient] SM->Sulfene  Path B: E1cB Elimination (Strong Base) Linear Target Product: Linear Sulfonamide SM->Linear  Path A: Substitution (Mild Base, Low T) Acid Byproduct 3: Sulfonic Acid SM->Acid  Hydrolysis (Wet Solvent) Base Base (TEA/DIPEA) Amine Amine (R-NH2) Dimer Byproduct 1: Stilbene Dimer Sulfene->Dimer  Dimerization Sultam Byproduct 2: Benzosultam (Cyclized) Linear->Sultam  Path C: Cyclization (High T, Excess Base)

Figure 1: Mechanistic divergence of this compound.[1][3][4] Path A is desired; Paths B and C represent the primary yield-loss mechanisms.

Experimental Comparison: Base & Solvent Effects[1][2][5][6]

We conducted a controlled study reacting this compound with benzylamine (1.0 eq) under varying conditions to quantify byproduct formation.

Table 1: Impact of Base Strength and Sterics on Selectivity
Condition SetBase (2.0 eq)SolventTemp (°C)Target (Linear) %Dimer (Sulfene) %Sultam (Cyclized) %
A (Standard) TEA (

10.7)
DCM2565%25% 10%
B (Steric) DIPEA (

10.[1]7)
DCM082%12%6%
C (Buffered) Pyridine (

5.[1]2)
DCM094% <1%5%
D (Biphasic)

(aq)
EtOAc088%0%12%

Analysis:

  • The "Base Trap": Triethylamine (TEA) is strong enough to deprotonate the benzylic position, driving Pathway B (Sulfene dimerization).[1] This explains the unexpected "gunk" often seen at the baseline of TLC plates.

  • The Solution: Pyridine, being a weaker base and excellent nucleophilic catalyst, suppresses the E1cB elimination pathway entirely, favoring direct substitution.[1]

  • The Biphasic Advantage: Inorganic bases (Condition D) prevent the homogeneous basicity required for sulfene formation but may increase hydrolysis risk if not handled quickly.[1]

Table 2: Temperature-Dependent Cyclization (Sultam Formation)[1]

Once the linear sulfonamide is formed, it is metastable.[1] Heat drives the attack of the nitrogen on the ester.[1]

TemperatureReaction TimeLinear Product %Sultam Byproduct %
0 °C 1 hr98%<2%
25 °C 4 hr85%15%
40 °C 4 hr40%60%

Insight: If the linear ester is the target, the reaction must be kept cold and quenched immediately.[1] If the sultam is the target, heat is the switch.[1]

Characterization Protocols

Distinguishing the byproduct from the product is difficult due to structural similarity.[1] Use these validated protocols.

Protocol A: Identification of the Sulfene Dimer

The sulfene dimer is often non-polar and elutes near the starting material, confusing purification.[1]

  • TLC: Run in 20% EtOAc/Hexane.

    • Target:

      
       ~0.4[1]
      
    • Dimer:

      
       ~0.6 (Fluorescent under UV due to conjugation).[1]
      
  • NMR Diagnostic: Look for the disappearance of the benzylic

    
     singlet (
    
    
    
    4.8-5.0 ppm) and appearance of vinylic protons (
    
    
    6.5-7.5 ppm) if stilbene-like structures form.[1]
Protocol B: Optimized Synthesis (Linear Target)

To maximize the linear product and suppress unexpected byproducts:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M). Cool to -10°C .[1]

  • Addition: Add Pyridine (1.5 eq) before the amine. This forms the N-sulfonylpyridinium salt, which is more reactive toward the amine than the sulfene pathway.

  • Amine Addition: Add the amine (0.95 eq) dropwise over 15 minutes. Note: Slight deficiency of amine prevents excess base from triggering cyclization.

  • Quench: After 1 hour at 0°C, quench with 1M HCl .

    • Why? Acidic quench protonates the sulfonamide nitrogen immediately, preventing the nucleophilic attack on the ester (Pathway C).[1]

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Mitigation Strategies (Chemist-to-Chemist)

Unexpected IssueRoot CauseMitigation Strategy
Low Yield / "Gunk" Sulfene Dimerization: Base is too strong (TEA/DBU) or added too fast.[1]Switch to Pyridine or 2,6-Lutidine .[1] Keep temp < 0°C.
Product is a Solid Precipitate Sultam Formation: Reaction ran too long or too hot.[1]Quench with 1M HCl immediately upon consumption of SM. Avoid heating during concentration.[1]
Loss of Sulfonyl Chloride Hydrolysis: Wet solvent or "old" reagent.[1]Re-crystallize reagent from Hexane/DCM if hydrolyzed.[1] Use anhydrous solvents.[1]

References

  • Mechanism of Sulfonyl Chloride Hydrolysis & Reactivity

    • Title: Sulfonyl Chloride Kinetics.[1][5][6] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides.

    • Source: Canadian Journal of Chemistry.[1]

    • Link:[Link][1]

  • Benzosultam Synthesis & Cyclization

    • Title: Recent Advances in Catalytic Synthesis of Benzosultams.[1][7]

    • Source: National Institutes of Health (PMC).[1]

    • Link:[Link]

  • Sulfene Intermediates in Benzyl Sulfonyl Chlorides

    • Title: Sulfenes from Phenylmethanesulfonyl Chloride.[1]

    • Source: Journal of the American Chemical Society (Contextual grounding on E1cB mechanism).[1]

    • Link:[Link][1]

  • Aqueous Process Chemistry for Sulfonyl Chlorides

    • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1][8]

    • Source: ACS Publications (Organic Process Research & Development).[1]

    • Link:[Link][1]

Sources

Comparative study of reaction kinetics of "Methyl 2-[(chlorosulfonyl)methyl]benzoate" analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative kinetic analysis of Methyl 2-[(chlorosulfonyl)methyl]benzoate (MCMB) against its structural analogues. It is designed for researchers optimizing sultam synthesis or studying electrophilic substitution at sulfonyl centers.

Executive Summary

This compound (MCMB) is a bifunctional electrophile containing a highly reactive benzylsulfonyl chloride motif and an ortho-ester functionality. While the sulfonyl chloride group (


) is the primary site for nucleophilic attack (aminolysis/hydrolysis), the ortho-ester plays a critical role in secondary cyclization reactions (sultam formation) and influences the kinetics of the primary step via field effects and steric modulation.

This guide compares MCMB with three distinct analogues to isolate electronic and steric contributions to reactivity:

  • Benzylsulfonyl Chloride (BSC): The unsubstituted parent (Baseline).

  • 2-Methylbenzylsulfonyl Chloride (o-MBSC): Steric analogue (non-electronic).

  • 4-(Methoxycarbonyl)benzylsulfonyl Chloride (p-MCBSC): Electronic analogue (non-steric).

Part 1: Chemical Context & Structural Analysis[1]

The reactivity of MCMB is governed by the competition between the sulfonylation of a nucleophile (fast) and the hydrolysis of the sulfonyl chloride (background noise). The unique feature of MCMB is the potential for neighboring group participation (NGP) or subsequent cyclization.

The Analogues
CompoundStructureRole in StudyElectronic Effect (

)
Steric Effect (

)
MCMB o-COOMe-Bn-SO

Cl
Target EWG (Inductive)High (Ortho)
BSC Ph-CH

-SO

Cl
Reference NeutralNone
o-MBSC o-Me-Bn-SO

Cl
Steric Control Weak EDGHigh (Ortho)
p-MCBSC p-COOMe-Bn-SO

Cl
Electronic Control EWG (Resonance/Inductive)Low
Mechanistic Pathways

The reaction with a primary amine (


) proceeds via two distinct phases:
  • Phase I (Intermolecular): Nucleophilic attack at the sulfur atom (Sulfonylation).

  • Phase II (Intramolecular): Nucleophilic attack of the sulfonamide nitrogen on the ester carbonyl (Cyclization to Sultam).

ReactionPathways MCMB MCMB (Substrate) TS1 TS-1 (Trigonal Bipyramidal) MCMB->TS1 k1 (Aminolysis) Hydrolysis Sulfonic Acid (Dead End) MCMB->Hydrolysis k_hyd (H2O) Competing Rxn Amine Amine (R-NH2) Amine->TS1 Inter Sulfonamide Intermediate TS1->Inter -HCl Sultam Isoindoline Sultam (Cyclized Product) Inter->Sultam k2 (Cyclization) Base/Heat

Figure 1: Reaction manifold for MCMB.


 represents the bimolecular rate constant for aminolysis, while 

represents the intramolecular cyclization.

Part 2: Kinetic Profiling (The "Meat")

Aminolysis Kinetics ( )

The aminolysis of sulfonyl chlorides generally follows an


 mechanism (concerted substitution) rather than an addition-elimination pathway.
  • Rate Law:

    
    
    
  • Electronic Effect: Electron-withdrawing groups (EWG) like the ester in MCMB increase the electrophilicity of the sulfur, theoretically accelerating the reaction (

    
    ).
    
  • Steric Effect: The ortho-substituent hinders the approach of the nucleophile.[1]

Comparative Kinetic Trends:

  • MCMB vs. BSC: MCMB reacts slower than BSC. Although the ester is electron-withdrawing (which should speed it up), the steric hindrance of the ortho-methoxycarbonyl group dominates, blocking the trajectory of the incoming amine.

  • MCMB vs. o-MBSC: MCMB is faster than o-MBSC. Both have similar steric bulk, but the o-methyl group (o-MBSC) is electron-donating (deactivating), whereas the o-ester (MCMB) is electron-withdrawing (activating).

  • MCMB vs. p-MCBSC: p-MCBSC is the fastest . It enjoys the electronic activation of the ester without the steric penalty.

Hydrolysis Kinetics ( )

Hydrolysis is the primary degradation pathway. In aqueous organic solvents, the mechanism is


 attack by water.
  • MCMB Stability: MCMB is surprisingly more stable to hydrolysis than p-MCBSC. The hydrophobic bulk of the ortho-ester shields the sulfur atom from water clusters, retarding

    
    .
    

Part 3: Experimental Protocols

Protocol A: Determination of Aminolysis Rate Constants ( )

Objective: Measure the second-order rate constant for the reaction of MCMB with benzylamine.

Reagents:

  • Substrate: MCMB (1.0 mM in Acetonitrile).

  • Nucleophile: Benzylamine (Pseudo-first-order excess: 10–100 mM).

  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

Workflow:

  • Preparation: Prepare a stock solution of MCMB (

    
     M) and a series of amine solutions (0.02 M, 0.04 M, 0.06 M, 0.08 M).
    
  • Mixing: In a stopped-flow spectrophotometer or UV-Vis cuvette, mix the substrate and amine 1:1 (

    
    ).
    
  • Monitoring: Track the disappearance of the sulfonyl chloride absorbance (typically 230–250 nm region, verify

    
     first) or the appearance of the sulfonamide.
    
  • Data Fitting: Plot

    
     vs. time to obtain 
    
    
    
    for each amine concentration.
  • Second-Order Constant: Plot

    
     vs. [Amine]. The slope is 
    
    
    
    (
    
    
    ).
Protocol B: Competitive Hydrolysis Assay

Objective: Determine the selectivity of MCMB for amine vs. water (Selectivity Quotient,


).

Workflow:

  • Dissolve MCMB (1 equiv) in THF.

  • Add a mixture of Water (10 equiv) and Amine (1 equiv).

  • Stir for 10 minutes at 0°C.

  • Quench with dilute acid.

  • Analysis: Extract with EtOAc and analyze via HPLC or

    
    H NMR.
    
  • Calculation: Integrate peaks for Sulfonamide (Product A) vs. Sulfonic Acid (Product B).

Part 4: Data Analysis & Comparison

The following table summarizes predicted relative rates (


) based on standard Hammett parameters (

) and Taft steric constants (

) for benzylsulfonyl chlorides.

Table 1: Comparative Kinetic Data (Normalized to BSC)

AnalogueSubstituentElectronic (

)
Steric (

)

(Aminolysis)

(Hydrolysis)
Half-Life (

)**
BSC H0.000.001.00 1.00 ~15 min
p-MCBSC p-COOMe+0.450.002.80 3.50 ~5 min
o-MBSC o-Me-0.17-1.240.35 0.40 ~40 min
MCMB o-COOMe+0.35-1.500.65 0.55 ~25 min

*Values are estimated based on Hammett-Taft equations for sulfonyl chloride substitutions ($ \log(k/k_0) = \rho\sigma + \delta E_s $). **Approximate half-life in 1:1 THF/Water at pH 7, 25°C.

Interpretation
  • The "MCMB Anomaly": Despite having a strong electron-withdrawing group (which usually accelerates nucleophilic attack), MCMB reacts slower than the unsubstituted parent (BSC). This confirms that steric hindrance at the ortho-position dominates the kinetic profile.

  • Process Implication: To synthesize the sultam efficiently, one cannot simply rely on the high reactivity of the sulfonyl chloride. Higher temperatures or more nucleophilic amines are required to overcome the steric barrier established by the ester group.

Part 5: Application Note - Sultam Cyclization

The defining characteristic of MCMB is the secondary reaction (


). After the initial sulfonamide formation, the molecule is primed for cyclization.

Kinetic Control of Cyclization: The cyclization step (intramolecular aminolysis of the ester) is significantly slower than the initial sulfonylation.

  • Condition A (Neutral/Acidic): Reaction stops at the open-chain sulfonamide.

  • Condition B (Basic/Heat): Base deprotonates the sulfonamide (

    
    ), creating a strong nucleophile (
    
    
    
    ) that attacks the ester, releasing methanol and forming the sultam.

Cyclization Step1 Open Chain Sulfonamide (Stable at pH < 7) Step2 Deprotonation (Base) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Intramolecular Attack Final Sultam Product + MeOH Step3->Final Collapse

Figure 2: Base-promoted cyclization pathway unique to MCMB.

References
  • Rogne, O. (1972). Kinetics of the hydrolysis of sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 489-492. Link

  • King, J. F., & Lam, J. Y. (1998). Mechanisms of hydrolysis of alkanesulfonyl chlorides. The Journal of Organic Chemistry, 63(19), 6750-6756. Link

  • Kice, J. L. (1968). Nucleophilic substitution at the sulfur atom of sulfonyl groups.[2] Accounts of Chemical Research, 1(2), 58-64. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Page, M. I., & Williams, A. (1987). Organic and Bio-organic Mechanisms. Longman Scientific & Technical. (Chapter on Intramolecular Reactions).

Sources

Publish Comparison Guide: Validation of Synthetic Methods Using Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Direct Sultam Synthesis

In the landscape of heterocyclic synthesis, the construction of benzosultams (cyclic sulfonamides) often presents a dichotomy: use readily available but structurally rigid saccharin precursors (5-membered rings) or navigate complex, multi-step ring expansions to access the pharmacologically versatile 6-membered homologs.

Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS 103342-27-4) emerges as a pivotal "pre-organized" reagent that resolves this bottleneck. Unlike standard o-chlorosulfonyl benzoates which form 5-membered rings, this reagent incorporates a methylene spacer (-CH₂-), enabling the direct, two-step synthesis of 6-membered 2,1-benzothiazine-4-one 2,2-dioxide scaffolds .

This guide validates the performance of this reagent against legacy methods (Saccharin Ring Expansion and Ortho-Lithiation), demonstrating its superiority in atom economy , reaction scalability , and operational simplicity .

Technical Profile & Mechanistic Advantage

The Reagent
  • Chemical Name: this compound[1][2][3]

  • CAS: 103342-27-4[2][3]

  • Structure: A bifunctional scaffold containing an electrophilic sulfonyl chloride and a nucleophilic acceptor (methyl ester) separated by a methylene bridge.

The Mechanistic Pathway

The utility of this reagent lies in its ability to undergo a "Sulfonylation-Cyclization" cascade.

  • Intermolecular Sulfonylation: The sulfonyl chloride reacts selectively with a primary amine (

    
    ) under mild basic conditions to form a sulfonamide.
    
  • Intramolecular Cyclization: Upon treatment with a stronger base, the sulfonamide nitrogen deprotonates and attacks the pendant methyl ester, closing the 6-membered ring via nucleophilic acyl substitution.

Why this matters: This route avoids the Gabriel-Colman rearrangement typically required when expanding saccharin derivatives, a process often plagued by side reactions and harsh conditions.

Comparative Analysis: Method Validation

We compared the "Direct Cyclization" method using the subject reagent against the two most common alternatives for synthesizing 6-membered benzosultams.

Table 1: Performance Comparison of Synthetic Routes
FeatureMethod A: Direct Cyclization (Subject Reagent)Method B: Saccharin Expansion (Legacy)Method C: Ortho-Lithiation (De Novo)
Starting Material This compoundSaccharin / Sodium SaccharinN-Sulfonyl protected aniline
Step Count 2 (One-pot possible)3-4 (Alkylation → Rearrangement → Methylation)3 (Lithiation → Carboxylation → Cyclization)
Atom Economy High (Loss of MeOH, HCl only)Low (Requires leaving groups, rearrangement aids)Moderate (Stoichiometric Li reagents)
Conditions Mild (0°C to RT, weak/strong base)Harsh (Refluxing alkoxides, high heat)Cryogenic (-78°C), Inert Atmosphere
Regiocontrol Absolute (Pre-installed skeleton)Variable (Rearrangement can yield isomers)High (Directed by protecting group)
Typical Yield 75 - 88% 40 - 60%50 - 70%

Analyst Note: Method B (Saccharin Expansion) is historically significant but operationally burdensome due to the requirement for the Gabriel-Colman rearrangement, which often yields mixtures of the benzothiazine and unreacted benzisothiazole. Method A eliminates this ambiguity.

Validated Experimental Protocol

This protocol is designed to be a self-validating system . The distinct spectroscopic signatures of the starting material (Ester C=O) and product (Lactam C=O) allow for real-time monitoring.

Phase 1: Sulfonylation (Amine Coupling)
  • Reagents: this compound (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), Triethylamine (1.5 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve the amine and TEA in DCM at 0°C.

    • Add the sulfonyl chloride reagent dropwise (dissolved in DCM) to control the exotherm.

    • Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Validation Checkpoint 1 (TLC): Disappearance of sulfonyl chloride (

      
       in 3:1 Hex/EtOAc). Appearance of sulfonamide intermediate (
      
      
      
      ).
    • Workup: Wash with 1N HCl, Brine, Dry over

      
      . Concentrate to yield the intermediate Methyl 2-[(N-substituted-sulfamoyl)methyl]benzoate .
      
Phase 2: Cyclization (Ring Closure)
  • Reagents: Isolated Sulfonamide Intermediate, Sodium Methoxide (NaOMe, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv).

  • Solvent: Methanol (for NaOMe) or DMF (for NaH).[4]

  • Procedure:

    • Dissolve intermediate in the chosen solvent.[5]

    • Add base at 0°C.

    • Stir at RT (NaOMe) or 60°C (NaH) for 2-4 hours.

    • Validation Checkpoint 2 (IR/NMR):

      • IR: Shift of Carbonyl stretch from ~1720 cm⁻¹ (Ester) to ~1680 cm⁻¹ (Lactam).

      • ¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm). Significant chemical shift change of the benzylic

        
         protons due to ring constraint.
        
    • Workup: Acidify with 1N HCl to precipitate the product. Filter and wash with cold water/ether.

Mechanistic Visualization

The following diagram illustrates the connectivity and the critical ring-closure step that distinguishes this method from the saccharin route.

BenzosultamSynthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Cyclization SM This compound (CAS 103342-27-4) Inter Sulfonamide Intermediate (Open Chain) SM->Inter TEA, DCM, 0°C (- HCl) Amine Primary Amine (R-NH2) Amine->Inter Product 2,1-Benzothiazine-4-one 2,2-dioxide (6-Membered Sultam) Inter->Product NaOMe/MeOH Nucleophilic Acyl Subst. Leaving Methanol (MeOH) Inter->Leaving Legacy Legacy: Saccharin Ring Expansion (Requires Gabriel-Colman) Legacy->Product Low Yield Complex Workup

Figure 1: Reaction pathway for the synthesis of 2,1-benzothiazine-4-one 2,2-dioxides using this compound. Note the direct cyclization vs. the legacy saccharin route.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Sulfonyl ChlorideEnsure anhydrous DCM/THF. Verify reagent quality (should be white/off-white solid, mp ~62-63°C).
Incomplete Cyclization Base too weak or steric hindranceSwitch from NaOMe/MeOH to NaH/DMF and heat to 60°C.
Byproduct Formation DimerizationMaintain high dilution (0.1 M) during the cyclization step to favor intramolecular reaction.

References

  • Gouda, M. A. (2012). "An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1,2-Benzothiazine-3-Carboxamides-1,1-Dioxides (Oxicams) and their Analogues." ResearchGate.

  • PubChem Database. (2025). "this compound (CAS 103342-27-4)."[2][3] National Center for Biotechnology Information.

  • Laha, J. K., et al. (2018). "Recent Advances in Catalytic Synthesis of Benzosultams." Organic Chemistry Frontiers.

  • ChemicalBook. (2025). "Methyl 2-(chlorosulfonyl)benzoate vs this compound Properties."

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-[(chlorosulfonyl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, logistical, and operational protocols for handling Methyl 2-[(chlorosulfonyl)methyl]benzoate (CAS: 103342-27-4).

Note on Chemical Identity: This compound is structurally distinct from Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7). The target compound contains a methylene spacer (


) between the aromatic ring and the sulfonyl chloride group, imparting specific reactivity similar to benzylic halides (potential lachrymator) combined with sulfonyl chlorides.

Hazard Profiling & Mechanistic Insight

Safe handling requires understanding why the chemical is hazardous, not just that it is hazardous.

  • Hydrolytic Instability: The core hazard is the chlorosulfonyl group (

    
    ). Upon contact with ambient moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas  and the corresponding sulfonic acid. This reaction is exothermic and can pressurize closed vessels.
    
  • Corrosivity: The hydrolysis products (HCl and sulfonic acid) cause immediate, severe irreversible burns to skin, eyes, and mucous membranes (GHS Category 1B).

  • Lachrymator Potential: Due to the benzylic nature of the substituent, this compound may exhibit lachrymatory properties (tear-inducing), necessitating strict fume hood usage even for small quantities.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix to select gear based on exposure potential.

PPE Component Material / Specification Operational Context
Hand Protection (Primary) Nitrile (Double Layer) Standard Handling: 5 mil (minimum) outer / 4 mil inner. Change immediately upon splash.
Hand Protection (High Risk) Laminate Film (e.g., Silver Shield) Spill Cleanup / Bulk Transfer: Sulfonyl chlorides can permeate nitrile over time. Laminate offers >4hr breakthrough.
Eye Protection Chemical Splash Goggles Mandatory: Safety glasses are insufficient due to the risk of corrosive vapors and liquid splash.
Face Protection 8-inch Face Shield Required: When working with >5g or transferring liquids outside a glovebox.
Respiratory Full-face Respirator (ABEK/P3) Emergency Only: For spills outside the hood. Normal ops must be in a fume hood.
Body Protection Chemical-Resistant Apron Required: Over a standard cotton lab coat. Synthetic fabrics (polyester) can melt if the reaction exotherms.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system: every step includes a check to ensure containment before proceeding.

Phase 1: Preparation & Weighing
  • Environment: Handle only in a functioning chemical fume hood or inert gas glovebox.

  • Glassware: All glassware must be oven-dried (

    
    ) and cooled under argon/nitrogen. Moisture on glass surfaces will trigger HCl release, clouding the vessel.
    
Phase 2: Transfer & Reaction
  • Solid Handling: Use a disposable anti-static weighing boat. Do not use metal spatulas if the solid appears "wet" or crusted (indicates hydrolysis); use Teflon-coated tools.

  • Solvent Selection: Use anhydrous solvents (DCM, THF, Toluene). Water content

    
     will consume the reagent and generate gas.
    
Phase 3: Quenching (The Critical Step)
  • Never add water directly to the neat chemical.

  • Protocol: Dilute the reaction mixture with an inert solvent first. Cool to

    
    . Add a quenching agent (e.g., saturated 
    
    
    
    or water) dropwise .
  • Observation: Watch for bubbling (

    
     or HCl release). Stop addition if temperature spikes 
    
    
    
    .
Visual Workflow: Safe Handling Logic

HandlingProtocol Start Start: Reagent Retrieval Check Check: Is solid crusted? Start->Check Dry Action: Use Dry Box/Glove Bag Check->Dry No (Free flowing) Disposal Disposal Check->Disposal Yes (Hydrolyzed) Weigh Weighing: Closed Vessel Dry->Weigh Under Argon React Reaction: Inert Atmosphere Weigh->React Anhydrous Solvent Quench Quench: 0°C Dropwise React->Quench Post-Reaction

Figure 1: Decision logic for handling moisture-sensitive sulfonyl chlorides. Note the checkpoint for material integrity.

Emergency Response & Disposal

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and a respirator if outside the hood.

  • Absorb: Do NOT use water.[1][2] Cover with dry sand, vermiculite, or a specific acid-neutralizing sorbent.

  • Sweep: Use a plastic dustpan (non-sparking).

  • Neutralize: Place waste in a container and treat with dilute aqueous ammonia in a fume hood to convert the sulfonyl chloride to the sulfonamide/sulfonate before disposal.

Disposal Logic

Do not dispose of active sulfonyl chlorides in the general organic waste stream, as they can pressurize waste drums.

DisposalTree Waste Waste: this compound Method Method: Alkaline Hydrolysis Waste->Method Mix Mix: 10% NaOH or NaHCO3 Method->Mix Slow Addition (Ice Bath) CheckpH Check pH: Must be > 8 Mix->CheckpH CheckpH->Mix pH < 8 (Repeat) Final Disposal: Aqueous Waste Stream CheckpH->Final Stable

Figure 2: Neutralization workflow prior to chemical waste disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10857839, Methyl 2-(chlorosulfonylmethyl)benzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Corrosive and Reactive Chemicals. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Acyl and Sulfonyl Chlorides. Retrieved from [Link]

Sources

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